molecular formula C12H13BrN2O B1532691 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1158680-88-6

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Katalognummer: B1532691
CAS-Nummer: 1158680-88-6
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: XUSDKDVQICYOIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSDKDVQICYOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158680-88-6
Record name 6-bromo-1-(oxan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a precursor for pharmacologically active molecules necessitates a thorough understanding of its fundamental physicochemical properties. These properties, including solubility, lipophilicity, and thermal stability, are critical determinants of its behavior in both synthetic reactions and biological systems, directly influencing factors such as reaction kinetics, formulation, and bioavailability of its derivatives. This technical guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering experimentally-derived data, validated analytical protocols, and field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological targets. The introduction of a bromine atom at the 6-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the tetrahydropyran (THP) group at the 1-position serves as a common protecting group for the indazole nitrogen, enhancing stability and modifying solubility.

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

Chemical Structure

The structural representation of the molecule is crucial for understanding its chemical reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Core Compound Identifiers

Consolidating key identifiers is essential for accurate database searching and regulatory compliance.

PropertyValueSource(s)
CAS Number 1158680-88-6[1][2]
Molecular Formula C₁₂H₁₃BrN₂O[1][3]
Molecular Weight 281.15 g/mol [1]
InChI Key XUSDKDVQICYOIP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical profile of a compound dictates its behavior from the synthesis flask to in vivo applications. The following data, compiled from supplier technical sheets and predictive models, provides a quantitative overview.

Summary of Properties
PropertyValue / DescriptionSignificance in Drug DiscoverySource(s)
Appearance Solid (form may vary)Affects handling, formulation, and dissolution rate.[4]
Melting Point 54-55 °CIndicates purity and lattice energy; important for formulation stability.[3]
Boiling Point 405.5 ± 35.0 °C (Predicted)Provides information on volatility and thermal stability.[3]
pKa 0.18 ± 0.30 (Predicted)Influences ionization state, solubility, and receptor binding at physiological pH.[1][3]
Purity ≥97% (Typical)Critical for ensuring reproducible experimental results.
Storage Ambient / 2-8°CDetermines required conditions to prevent degradation over time.[3]
Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a cornerstone of the "drug-likeness" concept. It profoundly impacts solubility, membrane permeability, metabolic clearance, and plasma protein binding. The octanol-water partition coefficient (logP) is the standard metric for this property. For ionizable molecules, the logD value, which is pH-dependent, provides a more physiologically relevant measure.[5]

Experimental Protocols for Property Determination

To ensure scientific rigor, direct experimental measurement is paramount. The following section details validated, step-by-step protocols for determining two critical physicochemical parameters: thermodynamic solubility and logP.

Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility measures the true equilibrium concentration of a compound in a saturated solution, a vital parameter for preclinical development.[6][7] This contrasts with kinetic solubility, which is often higher but less stable, reflecting the concentration before precipitation from a DMSO stock solution.[8]

Causality Behind Experimental Choices:

  • Method: The shake-flask method is the "gold standard" as it allows the system to reach true thermodynamic equilibrium.[6]

  • Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.[9]

  • Incubation Time: A 24-hour incubation is chosen to ensure that the dissolution process has reached a steady state, which is critical for measuring true equilibrium solubility.[6]

  • Quantification: HPLC-UV/MS analysis provides both sensitive and selective quantification, distinguishing the parent compound from potential degradants.[7][9]

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1 mg of this compound into a 1.5 mL glass vial.[6]

  • Solvation: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4) to the vial.[6]

  • Equilibration: Seal the vial and place it in a thermomixer or shaking incubator. Incubate at 25°C with vigorous agitation (e.g., 700 rpm) for 24 hours to allow the solution to reach equilibrium.[6][8]

  • Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. For robust removal of particulates, filter the supernatant through a 0.22 µm filter plate.[9]

  • Analysis: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Quantification: Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte. The resulting value is the thermodynamic solubility.[9]

Protocol: Lipophilicity (logP) Determination via Shake-Flask Method

The shake-flask method remains the benchmark for logP determination due to its direct measurement of partitioning.[5][10]

Causality Behind Experimental Choices:

  • Solvent System: n-Octanol and water (or pH 7.4 buffer for logD) is the universally accepted biphasic system for mimicking the lipid/aqueous environments in the body.[11][10]

  • Pre-saturation: Pre-saturating the n-octanol and aqueous phases with each other is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements.[5]

  • Equilibration: Shaking allows for a vast increase in the interfacial surface area between the two phases, accelerating the partitioning process until equilibrium is reached.

  • Analysis of Both Phases: Quantifying the analyte concentration in both phases serves as a self-validating system. The total amount of compound recovered should closely match the initial amount added.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a sufficient volume of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for logD determination). Mix them vigorously in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the layers to fully separate before use.[5]

  • Stock Solution: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer (typically a 1:1 or 2:1 volume ratio).

  • Equilibration: Cap the vial securely and shake for a defined period (e.g., 2-4 hours) to facilitate partitioning until equilibrium is achieved.[8]

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between layers.[10]

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the logP (or logD) using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Spectroscopic and Analytical Profile

While detailed spectral data is often proprietary, typical analytical characterization for this compound would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of hydrogen atoms. The spectrum would show characteristic signals for the aromatic protons on the indazole ring, the diastereotopic protons of the THP ring, and the distinct downfield shift of the proton at the anomeric carbon of the THP group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (281.15 g/mol ) and isotopic pattern characteristic of a monobrominated compound (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: To identify functional groups, such as C-H, C=C (aromatic), and C-O-C stretches.

Researchers can request a Certificate of Analysis (COA) from suppliers, which will typically provide this data for a specific batch.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has consolidated its key identifiers and characteristics, including its molecular structure, CAS number, molecular weight, and melting point. Furthermore, it has provided authoritative, step-by-step protocols for the experimental determination of its thermodynamic solubility and lipophilicity—two parameters with profound implications for drug discovery and development. By explaining the rationale behind experimental choices and providing clear workflows, this document serves as a practical resource for scientists, enabling them to handle, utilize, and further investigate this compound with a solid foundation of its core chemical nature.

References

molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple, diverse biological targets.[1][2][3] Its rigid, bicyclic nature and specific arrangement of nitrogen atoms make it an ideal scaffold for the design of potent and selective therapeutic agents, most notably in the realm of kinase inhibitors for oncology.[1][4] This guide focuses on a key derivative, This compound , a versatile building block whose strategic modifications are pivotal for synthetic feasibility and downstream biological activity.

The introduction of a bromine atom at the 6-position provides a crucial handle for further functionalization via cross-coupling reactions, while the tetrahydropyran-2-yl (THP) group at the N1 position serves a dual purpose. It acts as a robust protecting group, preventing unwanted side reactions at the indazole nitrogen, and modulates the molecule's overall lipophilicity and stability, which are critical parameters in drug development.[5] This document provides a comprehensive exploration of the molecular architecture of this compound, from its rational synthesis and structural elucidation to its role as a cornerstone intermediate in pharmaceutical research.

Molecular Profile and Physicochemical Characteristics

The foundational step in understanding any chemical entity is to define its core structure and properties. This compound is composed of a benzene ring fused to a pyrazole ring, forming the indazole core. This core is substituted with a bromine atom at position 6 and protected at the N1 position with a tetrahydropyran (THP) group.

Caption: Molecular structure of this compound.

A summary of its key identifiers and physicochemical properties is provided below.

PropertyValueSource
CAS Number 1158680-88-6[6][7]
Molecular Formula C₁₂H₁₃BrN₂O[6][7]
Molecular Weight 281.15 g/mol [6][7]
InChI Key XUSDKDVQICYOIP-UHFFFAOYSA-N[6]
Canonical SMILES C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2[7]
Purity Typically ≥97%[6]
Appearance Solid/Powder[8]
Storage Ambient Temperature[6]
Hazard Codes H302, H315, H319, H335[6]

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-strategized, two-stage process. The primary objective is the initial formation of the indazole core, followed by the crucial N-protection step which enhances stability and prevents unwanted reactivity in subsequent synthetic transformations.

cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: THP Protection A 4-Bromo-2-methylaniline B Diazotization & Cyclization A->B 1. Acetic anhydride 2. Isoamyl nitrite C 6-Bromo-1H-indazole B->C Reflux D 6-Bromo-1H-indazole E N-Alkylation D->E 3,4-Dihydropyran (DHP) Acid Catalyst (e.g., PTSA) F Target Molecule E->F

Caption: Two-stage synthetic workflow for the target molecule.

Causality Behind Experimental Choices
  • Stage 1: Indazole Formation: The synthesis of the 6-Bromo-1H-indazole precursor is often achieved through a diazotization of an appropriately substituted aniline (e.g., 4-bromo-2-methylaniline), followed by an intramolecular cyclization.[4] This classical approach is robust and scalable, making it suitable for producing the large quantities of the intermediate required for drug development campaigns.[4]

  • Stage 2: THP Protection: The indazole N-H proton is acidic and nucleophilic, which can interfere with many subsequent reactions (e.g., lithiation, cross-coupling). The THP group is an ideal choice for protection due to its stability under a wide range of conditions (basic, organometallic) yet can be readily removed under mild acidic conditions. Its installation via acid-catalyzed reaction with 3,4-dihydropyran is efficient and high-yielding.[5]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 6-Bromo-1H-indazole (Adapted from[4])

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

  • Diazotization & Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up: Cool the mixture to room temperature and remove volatile components under reduced pressure. Add water and concentrated hydrochloric acid and heat to 50-55°C to hydrolyze the intermediate.

  • Isolation: Cool the acidic mixture and adjust the pH to >10 using a 50% aqueous solution of sodium hydroxide. The product will precipitate. Filter the solid, wash with water, and slurry with heptane. Filter and dry under vacuum to yield 6-Bromo-1H-indazole.

Part B: THP Protection

  • Reaction Setup: Suspend 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Comprehensive Structural Elucidation and Quality Control

Confirming the molecular structure and assessing the purity of the final compound is a non-negotiable step in chemical synthesis, governed by stringent regulatory standards. A multi-technique approach is employed to provide orthogonal data, ensuring a self-validating system of quality control.[8]

cluster_Structure Structural Confirmation cluster_Purity Purity & Impurity Profiling Start Synthesized Product QC_Hub Quality Control Assessment Start->QC_Hub NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity QC_Hub->NMR MS Mass Spectrometry Confirms MW & Formula QC_Hub->MS XRAY X-Ray Crystallography (Optional) Definitive 3D Structure QC_Hub->XRAY If single crystal available HPLC HPLC Quantifies Purity QC_Hub->HPLC GC GC (for residual solvents) Quantifies Volatiles QC_Hub->GC If required Final Release for Use (Meets Specification) NMR->Final MS->Final HPLC->Final

Caption: Integrated workflow for quality control and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[8]

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Signals: Aromatic protons on the indazole ring, the anomeric proton where the THP ring connects to the nitrogen, and the aliphatic protons of the THP ring. The anomeric proton (on C2 of the THP ring) is typically a distinct downfield multiplet. The bromine at C6 will influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

    • Expected Signals: Signals corresponding to the eight carbons of the indazole core and the five carbons of the THP ring. The carbon attached to bromine (C6) and the anomeric carbon (C2 of THP) will have characteristic chemical shifts.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all proton and carbon signals to the molecular structure based on chemical shifts, coupling constants, and multiplicity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula of the compound.[8]

  • Key Information: The primary data point is the molecular ion peak (M⁺). For this compound, this peak should correspond to a mass of ~280 or ~282 g/mol .

  • Isotopic Pattern: A critical validation point is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), separated by 2 mass units. This pattern is a definitive indicator of the presence of a single bromine atom.[10]

Protocol: Electrospray Ionization (ESI) MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 281 and 283.

  • Analysis: Compare the observed m/z value and the isotopic pattern with the theoretical values calculated for the molecular formula C₁₂H₁₃BrN₂O.

X-Ray Crystallography

While more resource-intensive, single-crystal X-ray crystallography provides unambiguous, definitive proof of molecular structure, including stereochemistry and the three-dimensional arrangement of atoms in the solid state.[11][12]

  • Information Gained: This technique would reveal the precise bond lengths and angles of the entire molecule, the conformation of the THP ring (typically a chair conformation), and any intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal lattice.[13]

Protocol: General Procedure for Crystal Growth and Analysis

  • Crystal Growth: Growing a single crystal suitable for diffraction is often a process of trial and error. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal motion and radiation damage. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound and quantifying any impurities.[8]

Protocol: Purity Assessment by Reverse-Phase HPLC

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the indazole chromophore absorbs strongly (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated as the area percentage of the main product peak relative to the total area of all observed peaks.

Conclusion: A Validated Building Block for Advanced Drug Discovery

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is rational, and its structure is rigorously validated through a suite of orthogonal analytical techniques. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity, while the THP group ensures the stability and desired reactivity of the indazole core. By understanding and meticulously characterizing its molecular structure, researchers and drug development professionals can confidently employ this key intermediate to build complex, next-generation therapeutic agents, accelerating the path from chemical synthesis to clinical impact.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. As a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy, a thorough understanding of its structural confirmation via NMR is paramount for ensuring purity and identity. This document synthesizes predictive data based on analogous structures and established NMR principles to offer a comprehensive analytical framework.

Introduction: The Importance of Structural Verification

This compound is a vital building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous pharmaceuticals, and the bromo-substituent at the 6-position provides a handle for further synthetic transformations, such as cross-coupling reactions. The tetrahydropyranyl (THP) group is employed as a protecting group for the indazole nitrogen, preventing unwanted side reactions during synthesis.

Given its role as a critical intermediate, stringent quality control is essential. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules, providing detailed information about the carbon-hydrogen framework. This guide will delve into the expected ¹H and ¹³C NMR spectra of the title compound, offering insights into chemical shifts, coupling constants, and signal assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indazole ring and the tetrahydropyran (THP) protecting group. The analysis is based on the well-established effects of substituents on the chemical shifts of aromatic protons and the known spectral characteristics of the THP group.

Indazole Ring Protons:

The indazole core is expected to show three signals in the aromatic region of the spectrum.

  • H-3 Proton: This proton, located on the pyrazole part of the indazole ring, is expected to appear as a singlet, typically in the downfield region of the aromatic spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

  • H-4, H-5, and H-7 Protons: These protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons. We can predict the following:

    • One proton will likely appear as a doublet with a small coupling constant, characteristic of a meta-coupling.

    • Another proton should appear as a doublet of doublets, resulting from both ortho and meta couplings.

    • The third proton in this system will present as a doublet, arising from an ortho-coupling.

Tetrahydropyran (THP) Protons:

The THP group introduces a set of aliphatic signals, often with complex multiplicities due to the diastereotopic nature of the methylene protons in the chiral environment created by the anomeric center.

  • Anomeric Proton (H-2'): This is the most downfield proton of the THP ring, appearing as a doublet of doublets. Its chemical shift is a key indicator of the THP group's presence.

  • Methylene Protons (H-3', H-4', H-5', H-6'): The remaining ten protons of the THP ring will appear as a series of overlapping multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the ring oxygen (H-6') will be the most deshielded of this group.

The logical workflow for assigning these protons is visualized in the diagram below.

cluster_Molecule 6-Bromo-1-(THP)-1H-indazole cluster_Indazole Indazole Ring Analysis cluster_THP THP Ring Analysis Indazole_Protons Indazole Protons H3 H-3 (singlet) Indazole_Protons->H3 H4_H5_H7 H-4, H-5, H-7 (doublets, dd) Indazole_Protons->H4_H5_H7 THP_Protons THP Protons H2_prime H-2' (dd) Anomeric Proton THP_Protons->H2_prime Methylene H-3' to H-6' (multiplets) THP_Protons->Methylene

Caption: Predicted ¹H NMR signal assignments for the title compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule.

Indazole Ring Carbons:

The seven carbon atoms of the 6-bromoindazole core will have characteristic chemical shifts.

  • C-7a and C-3a (Bridgehead Carbons): These quaternary carbons will likely have chemical shifts in the aromatic region.

  • C-3: This carbon, bonded to two nitrogen atoms, will have a distinct chemical shift.

  • C-4, C-5, C-7: These protonated aromatic carbons will appear in the typical aromatic region.

  • C-6: The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronic effects.

Tetrahydropyran (THP) Carbons:

The five distinct carbon environments of the THP ring will be observed.

  • Anomeric Carbon (C-2'): This acetal carbon is the most downfield of the THP carbons.

  • C-6': The carbon adjacent to the ring oxygen will also be deshielded.

  • C-3', C-4', C-5': These methylene carbons will appear in the aliphatic region of the spectrum.

Tabulated Predicted NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are estimates based on data for structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0s-
H-7~7.8d~8.5
H-5~7.6d~1.5
H-4~7.3dd~8.5, ~1.5
H-2' (anomeric)~5.8dd~9.0, ~2.5
H-6'eq~4.1m-
H-6'ax~3.7m-
H-3', H-4', H-5'1.6 - 2.2m-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a~140
C-3a~125
C-3~135
C-7~122
C-5~124
C-4~112
C-6~115
C-2' (anomeric)~88
C-6'~68
C-3'~30
C-4'~25
C-5'~23

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following experimental protocol is recommended.

Sample Preparation:
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be used to aid dissolution.

NMR Instrument Parameters (400 MHz Spectrometer):
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

The following diagram illustrates the general workflow for NMR analysis.

cluster_Workflow NMR Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Acquire_1H ¹H NMR Acquisition Sample_Prep->Acquire_1H Acquire_13C ¹³C NMR Acquisition Sample_Prep->Acquire_13C Process_Data Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Spectral Analysis (Peak Picking, Integration, Assignment) Process_Data->Analyze_Spectra Structure_Confirm Structure Confirmation Analyze_Spectra->Structure_Confirm

mass spectrometry data for 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors for therapeutic applications.[1][2] Given its role as a key intermediate, rigorous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and specificity for determining molecular weight and elucidating the compound's structure through fragmentation analysis.[3]

This technical guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential before delving into its mass spectrometric behavior. These parameters influence sample preparation, ionization efficiency, and potential adduct formation.

PropertyValueSource
CAS Number 1158680-88-6[4][5]
Molecular Formula C₁₂H₁₃BrN₂O[4][5]
Average Molecular Weight 281.15 g/mol [5]
Monoisotopic Mass 280.02113 Da[4]
Structure Indazole core with a 6-position bromine and a 1-position N-linked tetrahydropyran (THP) group.[4]
Typical Purity ≥97%

Recommended Experimental Protocol for Mass Spectrometric Analysis

The choice of experimental conditions is critical for acquiring high-quality, interpretable mass spectra. The following protocol is a robust starting point for the analysis of this compound, designed to maximize the generation of the molecular ion while allowing for controlled fragmentation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

  • Instrumentation and Ionization:

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended. The high mass accuracy of these instruments is crucial for confirming the elemental composition.

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring a prominent molecular ion peak can be observed.

    • Ionization Mode: Operate in Positive Ion Mode . The two nitrogen atoms in the indazole ring are basic sites that can readily accept a proton to form a stable [M+H]⁺ ion.

  • Data Acquisition Parameters:

    • Mass Range: Set the acquisition range from m/z 50 to 500 to ensure capture of the molecular ion and all relevant fragments.

    • Capillary Voltage: Typically 3.0-4.0 kV.

    • Source Temperature: Approximately 120-150 °C.

    • Collision Energy (for MS/MS): To induce fragmentation, a collision energy of 10-40 eV can be applied in the collision cell. This allows for the systematic study of the compound's fragmentation pathways.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in MeOH) Dilute Dilute to Working Conc. (1-10 µg/mL) Prep->Dilute Inject Infusion or LC Injection Dilute->Inject ESI Electrospray Ionization (Positive Mode) Inject->ESI Analyzer High-Res Mass Analyzer (Q-TOF or Orbitrap) ESI->Analyzer Detect Detection Analyzer->Detect Process Spectrum Generation Detect->Process Interpret Interpretation & Structure Confirmation Process->Interpret

Caption: Standard workflow for MS analysis of the target compound.

Theoretical Mass Data and Isotopic Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in an approximate 1:1 ratio. This results in a characteristic doublet for any bromine-containing ion, where the peaks are separated by ~2 Da and have nearly equal intensity. This pattern is a powerful diagnostic tool.

Table of Theoretical m/z Values for the Protonated Molecular Ion [M+H]⁺

Ion FormulaIsotope CompositionTheoretical Monoisotopic Mass (Da)Expected m/z
[C₁₂H₁₄⁷⁹BrN₂O]⁺Containing ⁷⁹Br281.02874281.0287
[C₁₂H₁₄⁸¹BrN₂O]⁺Containing ⁸¹Br283.02669283.0267

The observation of this iconic M and M+2 doublet with near-equal intensity and high mass accuracy is the first step in confirming the compound's identity.

Proposed Mass Spectrometric Fragmentation Pathway

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion will fragment in a predictable manner. The N-C bond connecting the tetrahydropyran (THP) protecting group to the indazole nitrogen is relatively labile. The primary fragmentation event is the cleavage of this bond, leading to two major fragment ions.

  • Loss of the THP Group: The most probable fragmentation is the neutral loss of dihydropyran (C₅H₈O, mass 84.0575 Da) via a rearrangement, or the generation of the tetrahydropyranyl cation (C₅H₉O⁺, m/z 85.0653). This results in the formation of the protonated 6-bromo-1H-indazole core.

  • 6-Bromo-1H-indazole Fragment: This fragment ([C₇H₆BrN₂]⁺) is a stable, aromatic system and is expected to be a major peak in the MS/MS spectrum. It will also exhibit the characteristic 1:1 bromine isotopic pattern.

  • Tetrahydropyranyl Cation: The other part of the molecule, the THP group, may be observed as the oxonium ion [C₅H₉O]⁺ at m/z 85.0653.

Fragmentation Diagram

Caption: Proposed ESI-MS/MS fragmentation of the target compound.

Data Interpretation and Structural Validation

A self-validating analysis of the mass spectrum relies on the convergence of multiple pieces of evidence:

  • Molecular Ion Confirmation: The primary evidence is the presence of a doublet at m/z 281.0287 and 283.0267 (for [M+H]⁺) in the full scan spectrum. The measured mass should be within 5 ppm of the theoretical value, and the intensity ratio of the two peaks should be approximately 1:1.

  • Fragmentation Pattern Analysis: In the MS/MS spectrum, the presence of the key fragment ion doublet at m/z ~196/198 confirms the 6-bromo-indazole core. The detection of the m/z 85 ion further supports the presence of the THP group.

  • Isotopic Signature: The consistent 1:1 isotopic pattern across both the parent ion and the bromine-containing fragment provides unequivocal evidence for the presence of a single bromine atom in the molecule and its fragments.

By confirming the accurate mass of the parent ion, its isotopic distribution, and the masses of its characteristic fragments, one can confidently verify the identity and structural integrity of this compound.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful method for its unequivocal identification. By leveraging high-resolution mass spectrometry with electrospray ionization, analysts can obtain clear data on the molecular weight and elemental composition. The compound's predictable fragmentation pattern, dominated by the loss of the THP protecting group, and the unmistakable isotopic signature of bromine serve as a robust, self-validating system for structural confirmation in research, development, and quality control settings.

References

A Technical Guide to the Strategic Application of the Tetrahydropyran (THP) Protecting Group in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] However, its synthesis and functionalization are complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), leading to challenges in regioselectivity.[4][5] This guide provides an in-depth analysis of the tetrahydropyranyl (THP) protecting group as a strategic tool to overcome these challenges. We will dissect the mechanistic principles governing the regioselective protection of the indazole nucleus, detailing the critical interplay between kinetic and thermodynamic control that allows for selective access to either the N-1 or N-2 protected isomers. Field-proven experimental protocols, stability data, and applications in complex synthetic routes, such as the Buchwald-Hartwig amination, are presented to provide a comprehensive and actionable resource for chemists in drug discovery and development.

The Indazole Conundrum: Tautomerism and Ambident Nucleophilicity

The core challenge in indazole chemistry stems from its electronic structure. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally recognized as the more thermodynamically stable form.[3][6] When an indazole is deprotonated, it forms a delocalized anion, presenting two nucleophilic sites at N-1 and N-2.[6] Direct alkylation or acylation reactions often yield a mixture of N-1 and N-2 regioisomers, which can be difficult to separate and significantly lowers the yield of the desired product, posing a substantial hurdle for process scalability.[6][7]

To enable selective functionalization at other positions of the indazole ring or to build complex molecules, a robust protection strategy for the N-H group is essential. The ideal protecting group must be easy to install, stable under a variety of reaction conditions, and straightforward to remove when no longer needed.

The Tetrahydropyranyl (THP) Group: A Strategic Solution

The tetrahydropyranyl (THP) group is an acetal-based protecting group widely used for alcohols and, pertinently, for N-H functionalities in heterocycles.[8][9] It is introduced via the acid-catalyzed reaction of the substrate with 3,4-dihydro-2H-pyran (DHP).[10][11]

Key Advantages of the THP Group in Indazole Synthesis:

  • Low Cost and Accessibility: DHP is an inexpensive and readily available reagent.[9][12]

  • Ease of Introduction: The protection reaction proceeds under mild acidic conditions.[8]

  • Robust Stability: The THP group is exceptionally stable to strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums), and many reducing and oxidizing agents.[8][13] This stability is paramount for subsequent transformations like metal-catalyzed cross-coupling reactions.[6]

  • Facile Removal: Deprotection is efficiently achieved under mild acidic conditions, often through simple solvolysis.[8][11]

Mechanism of THP Protection of Indazoles

The protection reaction begins with the protonation of the double bond in DHP by an acid catalyst (e.g., p-toluenesulfonic acid, PPTS). This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[8] The nucleophilic indazole nitrogen then attacks this cation, and subsequent deprotonation yields the N-THP protected indazole.

THP Protection Mechanism cluster_activation Step 1: DHP Activation cluster_attack Step 2: Nucleophilic Attack DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Acid Catalyst H_plus H⁺ Indazole Indazole (N-1 or N-2) Oxocarbenium->Indazole Intermediate Protonated Intermediate Indazole->Intermediate Attack Final_Product N-THP Indazole Intermediate->Final_Product -H⁺ H_plus_out H⁺

Caption: General mechanism for the acid-catalyzed THP protection of indazoles.

Regiocontrol: The Critical Choice Between N-1 and N-2 Protection

The true utility of the THP group in indazole chemistry lies in the ability to selectively target either the N-1 or N-2 position by carefully tuning the reaction conditions. This selectivity is governed by the principles of kinetic versus thermodynamic control.[6]

Kinetic Control: Preferential Formation of the N-2 Isomer

Under mildly acidic conditions (e.g., catalytic pyridinium p-toluenesulfonate, PPTS) and shorter reaction times, the protection reaction favors the formation of the N-2-THP-indazole .[6] This outcome suggests that the lone pair of electrons on the N-2 nitrogen is more sterically accessible or kinetically basic, leading to a faster initial reaction at this site.[6]

Thermodynamic Control: Accessing the Stable N-1 Isomer

When the reaction is conducted under more strongly acidic conditions (e.g., p-toluenesulfonic acid, TsOH) or for extended periods, the product distribution shifts to favor the N-1-THP-indazole .[6][10] This occurs because the protection reaction is reversible. While the N-2 isomer may form faster, the N-1 isomer is the more thermodynamically stable product, mirroring the stability of the parent 1H-indazole tautomer. Given enough time and a sufficiently acidic environment to facilitate equilibration, the reaction mixture will converge on the most stable isomer.[6]

Kinetic vs Thermodynamic Control cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Indazole 1H-Indazole + DHP N2_Product N-2-THP Indazole (Kinetic Product) Indazole->N2_Product k_fast N1_Product N-1-THP Indazole (Thermodynamic Product) Indazole->N1_Product k_slow N2_Product->N1_Product Equilibration (Reversible) Conditions_K Mild Acid (PPTS) Short Reaction Time Conditions_T Strong Acid (TsOH) Long Reaction Time

Caption: Reaction coordinate illustrating kinetic vs. thermodynamic THP protection.

Tabulated Data: Reaction Conditions and Regioselective Outcomes

The following table summarizes typical conditions for achieving regioselective THP protection of a substituted indazole, based on literature precedents.[6]

EntrySubstrateAcid CatalystSolventTime (h)Temp (°C)Product Ratio (N-1 : N-2)Control Type
15-Bromo-1H-indazolePPTS (cat.)CH₂Cl₂5RTSingle Product (>95% N-2)Kinetic
25-Bromo-1H-indazoleTsOH·H₂O (cat.)CH₂Cl₂18RT3 : 1Thermodynamic
31H-IndazoleTsOH·H₂O (cat.)EtOAc-60Major Product N-1Thermodynamic

Experimental Protocols

Protocol: Kinetically Controlled N-2 THP Protection[6]
  • Setup: To a solution of the desired 1H-indazole (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).

  • Reagent Addition: 3,4-Dihydro-2H-pyran (DHP) (1.2 eq.) is added dropwise to the stirring solution at room temperature.

  • Reaction: The reaction is monitored by TLC or LC-MS. The reaction is typically complete within 5-6 hours.

  • Work-up: Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure N-2-THP-indazole.

Protocol: Thermodynamically Controlled N-1 THP Protection[6][10]
  • Setup: To a solution of the 1H-indazole (1.0 eq.) in ethyl acetate (EtOAc) or CH₂Cl₂ is added p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq.).

  • Reagent Addition: 3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 eq.) is added to the solution.

  • Reaction: The mixture is stirred at room temperature or heated to 60 °C for 18-24 hours to allow for complete equilibration to the thermodynamic product.[10] The reaction progress is monitored by TLC or LC-MS.

  • Work-up: The mixture is cooled to room temperature, diluted with EtOAc, and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the pure N-1-THP-indazole.

Protocol: Acid-Catalyzed Deprotection[6][8]

The THP group is readily cleaved under acidic conditions.

  • Setup: The THP-protected indazole is dissolved in an alcohol solvent such as ethanol (EtOH) or methanol (MeOH).

  • Reagent Addition: A strong acid, such as concentrated hydrochloric acid (HCl) (1-2 eq.) or a solution of 4M HCl in dioxane, is added. Alternatively, p-toluenesulfonic acid in an alcohol can be used.[8]

  • Reaction: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: The solvent is removed under reduced pressure. If the product is desired as the free base, the residue is taken up in a suitable organic solvent and neutralized with a mild base (e.g., sat. aq. NaHCO₃). The layers are separated, and the aqueous layer is extracted.

  • Purification: The combined organic layers are dried, filtered, and concentrated to yield the deprotected indazole, which can be further purified if necessary.

Application in Synthesis: The Buchwald-Hartwig Amination

A key application demonstrating the utility of the THP group is in the Buchwald-Hartwig amination of halo-indazoles.[6] This palladium-catalyzed cross-coupling reaction requires basic conditions (e.g., NaOt-Bu) that would deprotonate and interfere with an unprotected indazole N-H.[6] The THP group is stable to these conditions, allowing the coupling to proceed efficiently.

Buchwald Hartwig Workflow Start 5-Bromo-1H-indazole Step1 Protection Start->Step1 Protected 1-THP-5-bromo-1H-indazole Step1->Protected DHP, TsOH (Thermodynamic) Step2 Buchwald-Hartwig Coupling Protected->Step2 Coupled Coupled THP-Indazole Step2->Coupled R₂NH, Pd cat., Base Step3 Deprotection Coupled->Step3 Final Final Aminated Indazole Step3->Final HCl, EtOH

References

Navigating the Solubility Landscape of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic building block in contemporary drug discovery. In the absence of extensive publicly available quantitative data for this specific molecule, this document leverages theoretical principles, solubility data of structurally related analogs, and established experimental methodologies to offer a robust framework for researchers. We will explore the physicochemical properties influencing solubility, present an expected solubility profile in a range of common organic solvents, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Furthermore, this guide will touch upon the utility of computational models in predicting solubility, offering a holistic perspective for scientists and professionals in pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a molecule like this compound, which serves as a versatile scaffold in the synthesis of pharmacologically active agents, a thorough understanding of its solubility is paramount.[1] Solubility dictates the feasibility of synthetic transformations, influences purification strategies, and is a critical determinant of a compound's performance in biological assays.[2] This guide is designed to equip researchers with the foundational knowledge and practical tools to effectively assess and manage the solubility of this important synthetic intermediate.

The core structure, a 6-bromo-1H-indazole, is a privileged motif found in numerous biologically active compounds.[1] The introduction of a tetrahydropyran (THP) group at the N1 position is a common strategy to protect the indazole nitrogen during synthesis.[3] Crucially, the THP group also modulates the physicochemical properties of the parent molecule, including its solubility.[3]

Physicochemical Properties: The Molecular Blueprint for Solubility

To understand the solubility of this compound, we must first dissect its molecular architecture and the resulting physicochemical properties.

PropertyValue / DescriptionRationale and Impact on Solubility
Molecular Formula C₁₂H₁₃BrN₂OThe elemental composition determines the molecular weight and influences polarity.
Molecular Weight 281.15 g/mol A moderate molecular weight, which is generally favorable for solubility.
Core Structure 6-Bromo-1H-indazoleThe bicyclic aromatic indazole system is relatively planar and hydrophobic. The bromine atom at position 6 increases lipophilicity and molecular weight. The indazole moiety contains two nitrogen atoms capable of acting as hydrogen bond acceptors.[4]
Protecting Group Tetrahydropyran (THP)The THP group is a cyclic ether. While it adds to the nonpolar surface area, the oxygen atom can act as a hydrogen bond acceptor. The THP group is known to confer good solubility in organic solvents.[3]
Polarity Moderately PolarThe molecule possesses both hydrophobic (bromo-benzene ring, THP alkyl chain) and polar (indazole nitrogens, THP ether oxygen) features, resulting in an overall moderate polarity.
Hydrogen Bonding AcceptorThe two nitrogen atoms of the indazole ring and the oxygen atom of the THP group can act as hydrogen bond acceptors. The absence of an N-H proton (due to THP protection) means it cannot act as a hydrogen bond donor.

Expected Solubility Profile in Organic Solvents

While specific quantitative data for this compound is scarce, we can construct an expected solubility profile based on the principle of "like dissolves like" and data from its parent compound, 6-bromo-1H-indazole.[5] The parent compound is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in methanol.[6] The addition of the relatively nonpolar THP group is expected to enhance solubility in a broader range of organic solvents, particularly those with moderate polarity.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighThese solvents can effectively solvate the polar functionalities of the indazole ring and the THP ether oxygen through dipole-dipole interactions. The parent indazole shows good solubility in DMSO and DMF.[6]
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. The parent indazole is slightly soluble in methanol. The THP group may enhance solubility in alcohols compared to the parent.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighThe ether functionality of these solvents is compatible with the THP group. THF is a common solvent for reactions involving N-alkylation of indazoles, suggesting at least moderate solubility.[7]
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents are of intermediate polarity and should be capable of solvating the molecule, particularly the hydrophobic regions.
Aromatic Toluene, XyleneLow to ModerateThe aromatic nature of these solvents can interact with the benzene ring of the indazole core, but they may be less effective at solvating the more polar parts of the molecule.
Nonpolar Hexane, HeptaneLowThe significant polarity arising from the indazole ring and the ether oxygen makes solubility in highly nonpolar solvents unlikely.

Experimental Determination of Solubility: Protocols and Workflows

Rigorous experimental determination of solubility is crucial for accurate compound characterization. The two most common approaches in drug discovery are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with the solid drug at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. Ensure a visible excess of solid remains.

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, immediately filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.[10]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid to solvent equil1 Seal and agitate (24-72h) prep1->equil1 Incubate sep1 Cease agitation, allow to settle equil1->sep1 Achieve Equilibrium sample1 Withdraw supernatant sep1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Quantify by HPLC sample2->sample3

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[2] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or, more accurately, using instrumentation such as a nephelometer (which measures light scattering) or by analyzing the clear supernatant after centrifugation/filtration via HPLC-UV.[11]

G cluster_prep Preparation cluster_dilute Dilution cluster_add Precipitation Induction cluster_analyze Analysis prep1 Prepare DMSO stock solution dilute1 Serial dilution in microtiter plate prep1->dilute1 add1 Add aqueous buffer dilute1->add1 analyze1 Incubate (1-2h) add1->analyze1 analyze2 Detect precipitation (Nephelometry/HPLC) analyze1->analyze2

References

Methodological & Application

large-scale synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This document provides a comprehensive, two-part guide for the , a critical protected intermediate in pharmaceutical research and development. Part I details a robust, scalable protocol for the synthesis of the precursor, 6-Bromo-1H-indazole, from commercially available starting materials. Part II presents a highly regioselective, thermodynamically controlled method for the N-1 protection of the indazole ring using 3,4-dihydro-2H-pyran (DHP). This guide is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, safety considerations, and process optimization insights to ensure reproducible and high-yielding results.

Introduction: Strategic Importance of Protected Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors for oncology.[1][2] The synthesis of complex, functionalized indazole derivatives often requires a strategic protection of one of the two nitrogen atoms (N-1 or N-2) to prevent undesired side reactions and to direct subsequent chemical transformations. The title compound, this compound, serves as a key building block where the N-1 position is protected by an acid-labile tetrahydropyranyl (THP) group. This protection strategy is advantageous as the THP group is stable under a wide range of non-acidic conditions (e.g., organometallic reactions, reductions, basic hydrolysis) yet can be removed cleanly under mild acidic conditions.[3]

This guide outlines a scalable, two-stage synthesis designed for efficiency and high regioselectivity.

Part I: Large-Scale Synthesis of 6-Bromo-1H-indazole Precursor

The foundational step in this process is the efficient production of the 6-Bromo-1H-indazole core. While several synthetic routes exist[4], the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization offers a reliable and scalable method.[1]

Causality of Experimental Design

The chosen pathway involves the in-situ formation of a diazonium salt from 4-bromo-2-methylaniline using an organic nitrite, which subsequently undergoes a thermally induced cyclization. Acetic anhydride is used to first form the acetanilide, which facilitates the subsequent steps. Chloroform serves as the solvent due to its ability to dissolve the starting materials and its appropriate boiling point for the reflux conditions required for cyclization.[1] The final hydrolysis under acidic conditions, followed by basification, liberates the desired 6-Bromo-1H-indazole.

Quantitative Data Summary: Synthesis of 6-Bromo-1H-indazole
ParameterValueRationale / Notes
Starting Material 4-bromo-2-methylanilineCommercially available and cost-effective for large scale.
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOHStandard reagents for diazotization/cyclization and workup.[1]
Solvent Chloroform, HeptaneChloroform for reaction; Heptane for final product slurry/wash.
Reaction Temperature Reflux (~68°C)Optimal for the intramolecular cyclization step.[1]
Reaction Time ~20 hoursRequired for complete conversion. Monitored by TLC/HPLC.
Typical Yield 85-95%High-yielding process suitable for bulk production.
Purity Assessment NMR, Mass Spectrometry, HPLCStandard analytical techniques for structural confirmation and purity check.[1]
Detailed Experimental Protocol: 6-Bromo-1H-indazole
  • Step 1: Acetylation. In a suitable, mechanically stirred reaction vessel, charge chloroform (0.70 L) and 4-bromo-2-methylaniline (95.0 g, 0.51 mol). Cool the resulting solution to 10-15°C using an ice bath. Slowly add acetic anhydride (0.109 L, 1.12 mol) dropwise, ensuring the internal temperature does not exceed 40°C. Stir for 1 hour after the addition is complete.

  • Step 2: Diazotization and Cyclization. To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol) followed by the dropwise addition of isoamyl nitrite (0.147 L, 1.07 mol). After addition, heat the mixture to reflux (~68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Step 3: Work-up and Hydrolysis. Once the reaction is complete, cool the mixture to 25°C. Concentrate the mixture under reduced pressure to remove volatile components. To the residue, add water and perform an azeotropic distillation to remove residual organic solvents. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for 2-3 hours to effect hydrolysis.

  • Step 4: Isolation and Purification. Cool the acidic solution to 20°C. Carefully adjust the pH to >11 by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, maintaining the temperature below 30°C. The product will precipitate. Filter the resulting solid, wash thoroughly with water, and then slurry with heptane. Filter the solid again and dry under vacuum at 50°C to a constant weight to yield 6-Bromo-1H-indazole as a solid.[1]

Part II: Regioselective N-1 THP Protection of 6-Bromo-1H-indazole

The N-alkylation of indazoles is notoriously challenging due to the presence of two nucleophilic nitrogen atoms, often resulting in a mixture of N-1 and N-2 isomers.[5][6][7] While basic conditions (e.g., NaH in THF/DMF) can be used, they often lead to poor regioselectivity.[8][9]

Expertise & Mechanistic Insight: Achieving N-1 Selectivity

To overcome the challenge of regioselectivity, this protocol employs a thermodynamically controlled, acid-catalyzed reaction. The mechanism of THP protection under acidic conditions proceeds via the protonation of 3,4-dihydro-2H-pyran (DHP) to form a resonance-stabilized oxocarbenium ion intermediate.[3]

Caption: Acid-catalyzed mechanism for THP protection of indazole.

Crucially, the initial nucleophilic attack on this intermediate can occur at either N-1 or N-2. The N-2 position is generally considered more kinetically accessible.[9] However, under acidic conditions that allow for equilibration, the reaction favors the formation of the more thermodynamically stable isomer. The 1H-tautomer of indazole is established to be more stable than the 2H-tautomer, and thus, the N-1 protected product is the major, if not exclusive, product upon extended reaction times.[9] Using a strong acid catalyst like p-toluenesulfonic acid (p-TSA) ensures this equilibrium is reached efficiently.[9]

Quantitative Data Summary: THP Protection
ParameterValueRationale / Notes
Starting Material 6-Bromo-1H-indazoleSynthesized in Part I.
Key Reagents 3,4-dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TSA)DHP is the THP source; p-TSA is the acid catalyst.[9]
Solvent Dichloromethane (DCM)Aprotic solvent, dissolves reactants well, low boiling point.
Reaction Temperature Room Temperature (20-25°C)Mild conditions sufficient for the acid-catalyzed reaction.
Reaction Time 1-2 hoursReaction is typically rapid; monitor by TLC/HPLC.[9]
Typical Yield >95%Highly efficient and selective protection.
Purity Assessment NMR, Mass Spectrometry, HPLCConfirm structure and absence of the N-2 isomer.
Detailed Experimental Protocol: THP Protection
  • Step 1: Reaction Setup. In a large, dry, mechanically stirred reaction vessel, charge 6-Bromo-1H-indazole (100 g, 0.507 mol) and dichloromethane (DCM, 1.0 L). Stir until all solids are dissolved.

  • Step 2: Reagent Addition. To the solution, add 3,4-dihydro-2H-pyran (DHP, 133 mL, 1.52 mol, 3.0 equiv), followed by the portion-wise addition of p-toluenesulfonic acid monohydrate (p-TSA, 9.6 g, 0.0507 mol, 0.1 equiv). A mild exotherm may be observed.

  • Step 3: Reaction Monitoring. Stir the solution at room temperature (20-25°C) for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or HPLC analysis.

  • Step 4: Work-up and Isolation. Upon completion, dilute the reaction mixture with additional DCM (500 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 500 mL) to quench the acid catalyst, followed by a wash with brine (500 mL).

  • Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can often be used without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Overall Process Workflow & Safety

The entire synthesis is a streamlined process that can be completed efficiently on a large scale.

Caption: High-level experimental workflow for the two-part synthesis.

Critical Safety Considerations
  • 3,4-Dihydro-2H-pyran (DHP): DHP is a highly flammable liquid and vapor (Flash Point: -18°C).[10][11] All handling must be conducted in a well-ventilated fume hood, away from ignition sources.[12] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.

  • Reagents: Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. The work-up procedures involving concentrated acids and bases should be performed with extreme caution.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

experimental procedure for N-alkylation of 6-bromoindazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective N-Alkylation of 6-Bromoindazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial pharmacophore in a multitude of therapeutic agents.[1][2][3] As a bioisostere of indole, its derivatives exhibit a wide array of biological activities. The functionalization of the indazole core, particularly through N-alkylation, is a pivotal step in the synthesis of many drug candidates. However, the indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of regioisomeric products upon alkylation.[4][5] This lack of regioselectivity presents a significant challenge in synthetic chemistry, often resulting in difficult-to-separate mixtures and reduced yields of the desired isomer.[1][2][3]

This document serves as a comprehensive guide to the N-alkylation of 6-bromoindazole, a versatile intermediate. We provide detailed, field-proven protocols for achieving regioselective alkylation at both the N-1 and N-2 positions, explaining the causal mechanisms behind the experimental choices to empower researchers to adapt these methods to their specific needs.

The Scientific Basis of Regioselectivity

The outcome of the N-alkylation of indazole is a delicate interplay between the inherent properties of the indazole ring and the specific reaction conditions employed. The two nitrogen atoms are part of a tautomeric system, with the 1H-indazole tautomer generally being more thermodynamically stable than the 2H-tautomer.[2][4][6] The regioselectivity can be steered by leveraging principles of thermodynamic versus kinetic control.

  • Thermodynamic Control (Favoring N-1): Conditions that allow for equilibration between the N-1 and N-2 products, or that strongly favor the formation of the more stable 1H-indazole anion, will typically yield the N-1 alkylated product. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a classic example of a system that promotes N-1 selectivity.[1][2][3] This is often attributed to the formation of the sodium salt at the N-1 position, leading to the thermodynamically favored product.[5]

  • Kinetic and Steric Control (Favoring N-2): N-2 alkylation is often achieved under conditions that favor the kinetically controlled product. The less sterically hindered N-2 position can be more accessible to bulky reagents. Furthermore, specific reaction mechanisms, such as the Mitsunobu reaction, show a strong preference for N-2 alkylation.[4][6][7] Additionally, the presence of bulky substituents at the C-7 position of the indazole ring can sterically block the N-1 position, thereby directing alkylating agents to the N-2 position.[1][2][3]

Experimental Workflow for N-Alkylation of 6-Bromoindazole

The general procedure involves the deprotonation of 6-bromoindazole followed by the introduction of an alkylating agent. The choice of base, solvent, and reaction conditions dictates the regiochemical outcome. Subsequent workup and purification are critical for isolating the desired isomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole 6-Bromoindazole Deprotonation Deprotonation Indazole->Deprotonation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Deprotonation Base Base Selection (e.g., NaH, K2CO3) Base->Deprotonation Alkylation Add Alkylating Agent (e.g., R-Br, R-OTs) Deprotonation->Alkylation Stir Stir at Temp/Time (Monitor by TLC/LC-MS) Alkylation->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify N1_Product N-1 Alkylated Isomer Purify->N1_Product Isomer Separation N2_Product N-2 Alkylated Isomer Purify->N2_Product Isomer Separation

Caption: General workflow for the N-alkylation of 6-bromoindazole.

Detailed Experimental Protocols

Protocol A: Highly N-1 Regioselective Alkylation (Thermodynamic Control)

This protocol is optimized to favor the formation of the thermodynamically more stable N-1 alkylated product. The use of sodium hydride in THF has been shown to provide excellent N-1 selectivity for a variety of indazole substrates.[1][2][6]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1H-indazole to a flame-dried round-bottom flask. Add anhydrous THF (to a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Performing this step at 0 °C controls the initial exotherm and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt of the indazole, often as a suspension, should be observed.[4]

  • Alkylation: Add the alkylating agent dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated 6-bromoindazole.

Protocol B: N-2 Regioselective Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway that often shows a strong preference for the formation of the N-2 regioisomer, which is the kinetically favored product.[4][7]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Alcohol (R-OH, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve 6-bromo-1H-indazole, the corresponding alcohol, and triphenylphosphine in anhydrous THF in a flame-dried flask.[4]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the DIAD or DEAD dropwise over several minutes. An exothermic reaction and color change are typically observed. Causality: The pre-formation of the phosphonium salt and its subsequent reaction with the indazole anion at low temperature favors the kinetic N-2 product.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the desired N-2 alkylated product from the byproducts and any minor N-1 isomer.

Protocol C: General Alkylation with Mixed Regioselectivity

This method uses a weaker base and a polar aprotic solvent. It is operationally simple but often yields a mixture of N-1 and N-2 isomers, which must be separated chromatographically.[8] This can be a practical approach if the isomers are easily separable or if a specific regioselectivity is not required.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv) or Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Suspend 6-bromo-1H-indazole and anhydrous potassium carbonate (or cesium carbonate) in anhydrous DMF. Causality: DMF is a polar aprotic solvent that effectively solvates the cation of the base, increasing the nucleophilicity of the indazole anion.

  • Alkylation: Add the alkyl halide to the suspension.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 60-80 °C) overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to remove the solvent.

  • Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.

Summary of Conditions and Expected Outcomes

The choice of reagents has a profound impact on the regiochemical outcome of the alkylation. The following table summarizes typical conditions reported for various indazole substrates.

MethodBase / ReagentsSolventTypical Temp.Predominant IsomerN-1:N-2 RatioReference
Protocol A NaHTHFRT to 50 °CN-1>99:1[1],[2],[5]
Protocol B PPh₃, DIAD/DEADTHF0 °C to RTN-2~1:2.5[4],[7]
Protocol C K₂CO₃DMFRT to 120 °CMixture58:42 (example)[8]
Protocol C Cs₂CO₃Dioxane90 °CN-1High N-1 selectivity[9]
Catalytic TfOH / Diazo Cmpd.DCMRTN-2Up to 0:100[10]

Note: Ratios and yields are highly substrate and alkylating agent dependent. This table provides a general guide based on literature precedents for substituted indazoles.

Characterization of Regioisomers

Unambiguous assignment of the N-1 and N-2 regioisomers is critical. This is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC). For the N-1 isomer, a 1H–13C correlation is observed between the protons of the alkyl group's alpha-carbon (the CH₂ next to the nitrogen) and the C-7a carbon of the indazole ring. For the N-2 isomer, this correlation is instead observed with the C-3 carbon.[6][7]

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Oncology

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its unique arrangement of nitrogen atoms allows for versatile interactions with a multitude of biological targets, making it a highly sought-after scaffold in drug discovery.[3] In oncology, indazole derivatives have demonstrated remarkable success, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[4][5] Several FDA-approved anticancer drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1][6][7]

This guide focuses on 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a key chemical intermediate whose strategic design makes it an invaluable starting point for the synthesis of novel cancer therapeutics. We will explore its chemical properties, its role as a versatile building block, and provide detailed protocols for its application in the synthesis and evaluation of potent anticancer agents.

Physicochemical Profile and Strategic Importance

The utility of this compound in drug discovery is not accidental; it is a result of its deliberate chemical architecture.

  • The Indazole Core : Provides the fundamental scaffold for engaging with the ATP-binding pocket of various protein kinases.[4]

  • The 6-Bromo Group : This is the molecule's primary synthetic handle. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[8][9]

  • The 1-(tetrahydro-2H-pyran-2-yl) (THP) Group : The THP group serves as a protecting group for the N1 position of the indazole ring.[10] This is critical for preventing undesired side reactions during synthesis, thereby improving reaction yields and purity. Furthermore, the THP group modulates the molecule's lipophilicity, which can enhance its solubility in organic solvents used during synthesis.[10]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₃BrN₂O[11]
Molecular Weight 281.15 g/mol [11]
Appearance Typically a solidN/A
Solubility Low in water; soluble in organic solvents like DMSO, DMF.[10]
Key Functional Groups 6-Bromo (synthetic handle), N1-THP (protecting group)[8][10]

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is as a precursor for potent kinase inhibitors targeting pathways crucial for tumor growth and survival, such as angiogenesis (VEGFR) and cell proliferation (FGFR).[4][12]

Generalized Synthetic Workflow

The most common synthetic strategy involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the C6 position, followed by further modifications. This workflow allows for the rapid generation of a library of diverse compounds for screening.

G A 6-Bromo-1-THP-1H-indazole (Starting Material) C Suzuki Coupling (e.g., Pd(dppf)Cl2, Base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Aryl-1-THP-1H-indazole (Intermediate) C->D C-C Bond Formation E Deprotection (Acidic Conditions) D->E THP Removal F 6-Aryl-1H-indazole (Core Scaffold) E->F G Further Functionalization (e.g., C3 position modification) F->G H Final Kinase Inhibitor (Candidate Drug) G->H

Caption: Generalized workflow for synthesizing kinase inhibitors.

Targeting Key Cancer Signaling Pathways: The VEGFR-2 Example

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[12] Many indazole-based drugs, such as Axitinib, are potent VEGFR-2 inhibitors.[7][12] Derivatives synthesized from our topic compound can be designed to target this critical pathway.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization Indazole Indazole Derivative (e.g., from 6-Bromo-indazole) Indazole->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

Protocol 1: Synthesis of a 6-Aryl-1H-indazole Derivative via Suzuki Coupling

This protocol describes a representative Suzuki coupling reaction to form a C-C bond at the 6-position, followed by deprotection of the THP group.

Materials:

  • This compound

  • Substituted Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Dioxane and Water (4:1 mixture)

  • Hydrochloric Acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Solvent Addition: Add the dioxane/water (4:1) solvent mixture.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 100°C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate by silica gel column chromatography.

  • Deprotection: Dissolve the purified THP-protected intermediate in a minimal amount of dichloromethane or ethyl acetate. Add 4M HCl in dioxane (excess) and stir at room temperature for 2-4 hours.

  • Isolation: Monitor for the completion of deprotection by TLC. Upon completion, the product may precipitate. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent like heptane or ether, filtered, and dried to yield the final 6-aryl-1H-indazole product.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent)

This assay determines the IC₅₀ value of a synthesized compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Synthesized indazole derivative (test compound)

  • Kinase assay buffer (containing MgCl₂, DTT)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 384-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • Reaction Mixture: In each well of a 384-well plate, add:

    • Kinase buffer.

    • Test compound at various concentrations (final DMSO concentration ≤ 1%).

    • VEGFR-2 kinase.

    • Substrate.

  • Initiate Reaction: Pre-incubate the plate for 15 minutes at room temperature. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[12]

  • Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).[12]

  • Data Acquisition: After a final incubation period, measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Proliferation (MTT) Assay

This assay measures the cytotoxic effect of the synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenic effects, or A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized indazole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Representative Data: Potency of Indazole Derivatives

The following table summarizes published IC₅₀ data for various indazole derivatives, illustrating the range of potencies that can be achieved starting from scaffolds like 6-Bromo-1H-indazole.

Derivative Type / NameTarget(s)IC₅₀ (nM)Target Cancer Cell Line(s)IC₅₀ (µM)Source(s)
Axitinib (Reference Drug)VEGFR-20.2N/AN/A[12]
Pazopanib (Reference Drug)VEGFR-230N/AN/A[12]
6-Bromo-1H-indazole Derivatives (W-series)VEGFR-2< 5 to < 10N/AN/A[12]
3-(pyrrolopyridin-2-yl)indazole seriesAurora Kinase AN/AHCT116, A549, etc.0.0083 - 1.43[4]
Compound 2f (3,6-disubstituted indazole)Tyrosine Kinases (predicted)N/A4T1 (Breast), HepG2 (Liver)0.23 - 1.15[6][13]
3-(pyrazin-2-yl)-1H-indazole seriesPan-Pim Kinase3 - 70N/AN/A[4]

Disclaimer: Data is compiled from multiple sources and may not be directly comparable due to different assay conditions.[12]

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic tool for innovation in cancer drug discovery. Its well-placed synthetic handle and protecting group enable medicinal chemists to efficiently synthesize and optimize novel indazole-based compounds. The continued exploration of derivatives from this and similar scaffolds holds immense promise for developing next-generation targeted therapies that can overcome resistance and improve outcomes for cancer patients. Future work will likely focus on creating highly selective inhibitors for novel kinase targets and developing bifunctional molecules that can induce targeted protein degradation.

References

Application Notes & Protocols for the Deprotection of the THP Group from 1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Protecting the indazole N-H with a tetrahydropyranyl (THP) group is a common strategy to facilitate synthetic transformations. However, the subsequent removal of the THP group is a critical step that requires careful consideration of the substrate's overall functionality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of THP deprotection from 1H-indazoles. We present a curated selection of robust protocols, from classic Brønsted acid hydrolysis to milder Lewis acid and heterogeneous catalysis, complete with detailed experimental procedures, mechanistic insights, and a comparative analysis to aid in method selection for complex molecular architectures.

Introduction: The Role of THP in Indazole Synthesis

The tetrahydropyranyl (THP) group is a widely used protecting group for the acidic N-H proton of indazoles and other nitrogen heterocycles. As an acetal, it offers excellent stability under a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides, making it highly valuable in multi-step synthesis.[1]

However, its application is not without challenges. The introduction of the THP group creates a new stereocenter, potentially leading to a mixture of diastereomers which can complicate purification and characterization.[2][3] Furthermore, the initial protection of the indazole nucleus can occur at either the N-1 or N-2 position. Acid-catalyzed protection kinetically favors the N-2 position, while the N-1 regioisomer is the thermodynamic product.[4] The successful and clean removal of the THP group is therefore paramount to obtaining the desired final compound. This guide focuses on elucidating the most effective deprotection strategies.

The Chemical Principle: Acid-Catalyzed Hemiaminal Ether Cleavage

The deprotection of a THP-protected indazole is fundamentally an acid-catalyzed hydrolysis of a hemiaminal ether linkage. The reaction proceeds through a well-understood, reversible mechanism.[1][2][5]

The key mechanistic steps are:

  • Protonation: The reaction is initiated by the protonation of the ether oxygen of the THP ring by an acid catalyst. This step transforms the ether into a good leaving group.

  • C-N Bond Cleavage: The activated C-N bond cleaves, releasing the neutral 1H-indazole. This cleavage is facilitated by the formation of a resonance-stabilized oxocarbenium ion intermediate.[2][5]

  • Carbocation Quenching: The oxocarbenium ion is then rapidly quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to form a harmless byproduct.[1][2]

THP_Deprotection_Mechanism cluster_cleavage IndazoleTHP Indazole-THP Protonated Protonated Intermediate IndazoleTHP->Protonated 1. Protonation Proton + H⁺ IndazoleH 1H-Indazole Protonated->IndazoleH 2. Cleavage Carbocation Oxocarbenium Ion (Resonance Stabilized) Byproduct Quenched Byproduct Carbocation->Byproduct 3. Quenching Nucleophile + Nu-H (e.g., H₂O, ROH)

Caption: General mechanism of acid-catalyzed THP deprotection.

Field-Proven Deprotection Protocols

The choice of deprotection protocol is dictated by the substrate's sensitivity to acid and the presence of other protecting groups. Below are several reliable methods, categorized by the type of acid catalyst employed.

Protocol 1: Brønsted Acid-Catalyzed Deprotection

These methods utilize classic proton acids and are highly effective, though consideration must be given to the acidity of the system.

A. Method: Hydrochloric Acid (HCl) in Alcoholic Solvent

A robust and widely used method for complete and rapid deprotection.

  • Experimental Protocol:

    • Dissolve the THP-protected indazole (1.0 equiv) in a suitable alcohol (methanol or ethanol, ~0.1 M concentration).

    • To the stirred solution at room temperature, add a solution of HCl. This can be 4M HCl in dioxane (1.5-3.0 equiv) or a concentrated aqueous HCl solution (37%).[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-12 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • For workup, partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[6]

    • Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization as needed.

  • Scientist's Notes:

    • Causality: The strong acidity of HCl ensures rapid protonation and cleavage. Using an alcohol as the solvent ensures good solubility for both the substrate and the resulting indazole salt.

    • Trustworthiness: This is a highly reliable method, but be aware that the final product may be isolated as the indazole hydrochloride salt, which can be advantageous for purification and stability.[4]

    • Pitfall: If the substrate contains other acid-sensitive groups like esters, using an alcoholic solvent can lead to undesired transesterification.[7] In such cases, consider using dioxane/DCM as the solvent system.[6]

B. Method: Pyridinium p-toluenesulfonate (PPTS) in Alcohol

A significantly milder alternative, ideal for substrates with other acid-labile functionalities.

  • Experimental Protocol:

    • Dissolve the THP-protected indazole (1.0 equiv) in ethanol or methanol (~0.1 M).

    • Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 equiv) to the solution.

    • Stir the reaction at room temperature or warm gently to 40-50 °C to increase the rate.

    • Monitor the reaction by TLC. Deprotection may take several hours to overnight.

    • Once complete, concentrate the solvent.

    • Perform a standard aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry and concentrate.

    • Purify the crude product as necessary.

  • Scientist's Notes:

    • Expertise: PPTS is the salt of a strong acid (p-TsOH) and a weak base (pyridine), creating a mildly acidic buffered system. This provides a controlled, gentle deprotection environment, minimizing side reactions on sensitive substrates.[2][8]

    • Application: This is the method of choice when groups such as tert-butyldimethylsilyl (TBS) ethers or acetonides must be preserved.

Protocol 2: Lewis Acid-Catalyzed Deprotection

Lewis acids offer an alternative pathway by coordinating to the THP oxygen, avoiding high concentrations of free protons.

A. Method: Magnesium Bromide (MgBr₂) in Aprotic Solvent

An exceptionally mild method known for its high selectivity.

  • Experimental Protocol:

    • To a solution of the THP-protected indazole (1.0 equiv) in anhydrous diethyl ether or dichloromethane (~0.05 M), add magnesium bromide etherate (MgBr₂·OEt₂) (2.0-3.0 equiv).

    • Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC. The reaction can take from a few hours to 24 hours.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography.

  • Scientist's Notes:

    • Mechanism: MgBr₂ acts as a chelating Lewis acid, coordinating to both the THP ether oxygen and potentially another nearby heteroatom, facilitating the C-N bond cleavage without strong Brønsted acidity.[9][10]

    • Selectivity: This method is particularly useful for the selective deprotection of THP groups in the presence of other acid-sensitive functionalities like silyl ethers.[11]

Protocol 3: Heterogeneous Acid Catalysis

Solid-supported acid catalysts provide a practical advantage by simplifying the reaction workup to a simple filtration.

A. Method: Amberlyst-15 Ion-Exchange Resin

A powerful and practical method for clean conversions and easy purification.

  • Experimental Protocol:

    • To a solution of the THP-protected indazole (1.0 equiv) in methanol or dichloromethane (~0.1 M), add Amberlyst-15 resin (approximately 10-20% by weight relative to the substrate).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by analyzing aliquots of the supernatant by TLC.

    • Once the reaction is complete (typically 1-8 hours), filter the reaction mixture to remove the resin.[1]

    • Wash the resin with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude product.

    • Purify if necessary.

  • Scientist's Notes:

    • Efficiency: The workup is exceptionally clean and fast, avoiding aqueous extractions and neutralization steps. This makes the method highly scalable.

    • Trustworthiness: The catalyst is commercially available, stable, and can be washed, dried, and reused, making it a cost-effective and environmentally friendly option.[12]

Summary and Selection Guide

Choosing the optimal deprotection protocol is critical for maximizing yield and purity. The following table summarizes the key features of each method, and the subsequent workflow diagram provides a decision-making framework.

Protocol Reagent(s) Typical Solvent Conditions Key Advantages Potential Drawbacks
1A: HCl HCl (aq. or in dioxane)MeOH, EtOH, DioxaneRoom Temp, 1-12 hFast, robust, inexpensive; product as HCl salt can aid purification.[4]Harsh conditions; not suitable for highly acid-sensitive substrates; risk of transesterification.[7]
1B: PPTS PPTS (catalytic)MeOH, EtOHRoom Temp to 50°C, 4-24 hVery mild; excellent for substrates with other acid-labile groups.[2][8]Slower reaction times compared to strong acids.
2A: MgBr₂ MgBr₂·OEt₂Et₂O, CH₂Cl₂Room Temp, 2-24 hExtremely mild; high selectivity in the presence of silyl ethers.[11]Requires anhydrous conditions; stoichiometric reagent.
3A: Amberlyst-15 Amberlyst-15 resinMeOH, CH₂Cl₂Room Temp, 1-8 hExceptionally simple filtration workup; reusable catalyst.[1][12]Requires vigorous stirring; may be slower for sterically hindered substrates.

graph TD {
A[Start: THP-Protected Indazole] --> B{Any other acid-sensitive groups present? (e.g., Boc, TBS, Acetonide)};
B -- Yes --> C{Is high selectivity required? (e.g., remove THP but not TBS)};
B -- No --> D[Use Protocol 1A: HCl in Alcohol/Dioxane for speed and simplicity];
C -- Yes --> E[Use Protocol 2A: MgBr₂ for maximum selectivity];
C -- No --> F{Is a simple, non-aqueous workup preferred?};
F -- Yes --> G[Use Protocol 3A: Amberlyst-15 for easy filtration];
F -- No --> H[Use Protocol 1B: PPTS for general mild deprotection];

// Styling classDef startend fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124; class A classDef; class B,C,F decision; class D,E,G,H process; }

Caption: Decision workflow for selecting a THP deprotection method.

References

Application Note: Strategic Use of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical scaffolds with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the indazole nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1][2] Indazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3]

This application note provides a comprehensive guide for researchers on the strategic utilization of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile starting material for the development of new antimicrobial agents. We will explore the rationale behind its molecular design, provide detailed protocols for its derivatization and biological evaluation, and offer insights into the interpretation of results.

The Molecular Logic of the Starting Material

The utility of this compound stems from the specific roles of its three key components. Understanding this design is crucial for its effective application in a drug discovery campaign.

  • The Indazole Core: This bicyclic aromatic system is the primary pharmacophore. Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an excellent foundation for building molecules that can bind to biological targets like bacterial enzymes.[3][4] Indazole derivatives have been successfully developed as inhibitors of bacterial DNA gyrase, a clinically validated target.[3][4]

  • The 6-Bromo Substituent: The bromine atom at the 6-position is not merely a placeholder. In medicinal chemistry, introducing a halogen like bromine can significantly enhance a compound's therapeutic profile.[5][6][7] Specifically, the bromo group:

    • Increases Lipophilicity: This can improve membrane permeability, a critical factor for activity against Gram-negative bacteria.[8]

    • Modulates Electronic Properties: As an electron-withdrawing group, it can alter the pKa and binding characteristics of the indazole ring.[9]

    • Serves as a Synthetic Handle: It is an ideal site for introducing molecular diversity through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid structure-activity relationship (SAR) studies.[10]

  • The N1-THP Protecting Group: The indazole core has two nitrogen atoms, and uncontrolled reactions can lead to a mixture of N1 and N2 substituted products.[2][11] The tetrahydropyranyl (THP) group at the N1 position is a robust acid-labile protecting group.[12][13][14] Its presence ensures that:

    • Subsequent reactions are directed specifically to other parts of the molecule, primarily the 6-bromo position.

    • It prevents unwanted side reactions at the N1 position.

    • It can be easily removed under mild acidic conditions, which are often compatible with many functional groups, to yield the final N-unsubstituted indazole if desired.[15]

Drug_Discovery_Workflow Start Start: 6-Bromo-1-THP-Indazole Synthesis PART 1: Synthesis of Focused Library (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening PART 2: Primary Antimicrobial Screening (MIC Assay) Purification->Screening MBC_Assay Secondary Screening: MBC Assay (Bactericidal vs. Bacteriostatic) Screening->MBC_Assay Cytotoxicity PART 3: Preliminary Safety Assessment (LDH or MTT Cytotoxicity Assay) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis & Lead Identification MBC_Assay->SAR Cytotoxicity->SAR

References

role of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in anti-inflammatory agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for the Synthesis of Potent Anti-inflammatory Agents

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value, particularly in oncology and inflammatory diseases. This document provides a detailed guide for researchers and drug development professionals on the application of a key intermediate, This compound , in the synthesis of novel anti-inflammatory agents. We explore the strategic rationale behind its design, including the dual function of the 6-bromo position as a synthetic handle and the tetrahydropyranyl (THP) group as a regioselective and stable nitrogen protectant. This guide furnishes detailed protocols for palladium-catalyzed cross-coupling reactions and subsequent deprotection, contextualized within the synthesis of a p38 MAP kinase inhibitor, a critical target in inflammatory pathways.

The Indazole Motif in Anti-inflammatory Drug Discovery

Indazole derivatives are renowned for their diverse biological activities, including potent anti-inflammatory effects.[1][2][3] Many small-molecule kinase inhibitors, which modulate inflammatory signaling cascades, are built upon this heterocyclic framework.[4][5] The unique electronic properties and hydrogen bonding capabilities of the indazole nucleus make it an ideal scaffold for interacting with the ATP-binding pockets of kinases such as p38 mitogen-activated protein kinase (MAPK), a central regulator of pro-inflammatory cytokine production.[6][7][8]

The Strategic Utility of 6-Bromo-1-THP-1H-indazole

The title compound, this compound, is not merely an intermediate but a strategically designed building block for efficient and modular synthesis. Its utility stems from two key features.

The Tetrahydropyranyl (THP) Protecting Group: Ensuring Regioselectivity

The indazole core has two nitrogen atoms (N1 and N2) that can be alkylated or arylated. Uncontrolled reactions can lead to a mixture of regioisomers, complicating purification and reducing yields. The THP group serves as an excellent protecting group for the N1 position.

  • Expertise & Rationale : Acid-catalyzed protection of the indazole nitrogen with 3,4-dihydro-2H-pyran (DHP) thermodynamically favors the N1-protected isomer, which is more stable than the kinetically favored N2 product.[9] This regioselectivity is crucial for ensuring that subsequent modifications occur at other desired positions on the indazole ring. The THP group is notably stable under the basic conditions and elevated temperatures often required for palladium-catalyzed cross-coupling reactions, where other protecting groups might fail.[9] Its removal is straightforward, typically achieved under mild acidic conditions that preserve other sensitive functional groups.[9][10]

The 6-Bromo Moiety: A Versatile Handle for Diversification

The bromine atom at the C6 position is a versatile functional group for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

  • Expertise & Rationale : The C-Br bond is highly reactive in oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[11][12] This allows for the efficient and modular installation of a wide array of aryl, heteroaryl, or alkyl groups at this position. This modularity is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.

Application Protocol: Synthesis of a p38 MAPK Inhibitor Core

This section provides a representative workflow for synthesizing a potential anti-inflammatory agent targeting p38 MAPK, starting from 6-Bromo-1-THP-1H-indazole. The overall strategy involves a Suzuki-Miyaura coupling to install a substituted pyridine ring—a common feature in kinase inhibitors—followed by deprotection of the N1-THP group.

Overall Synthetic Workflow

G A 6-Bromo-1-THP-1H-indazole C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Pyridine-4-boronic acid B->C D 6-(Pyridin-4-yl)-1-THP-1H-indazole C->D Step 1 E THP Deprotection (Acidic Conditions) D->E F 6-(Pyridin-4-yl)-1H-indazole (p38 Inhibitor Core) E->F Step 2

Caption: Synthetic workflow for a p38 inhibitor core.

Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 6-Bromo-1-THP-1H-indazole with a commercially available boronic acid.

Materials:

  • This compound

  • Pyridine-4-boronic acid (or other desired aryl/heteroaryl boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 6-Bromo-1-THP-1H-indazole (1.0 equiv.), the selected boronic acid (1.2 equiv.), and Cesium Carbonate (1.5 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, 6-(Pyridin-4-yl)-1-THP-1H-indazole.

Trustworthiness Note: The success of a Suzuki-Miyaura reaction hinges on maintaining anaerobic conditions to prevent catalyst degradation and using anhydrous solvents to avoid quenching the reactive species.[13][14] The choice of base and palladium catalyst/ligand may require optimization depending on the specific boronic acid used.[15]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for coupling aryl bromides.
Base Cs₂CO₃A strong inorganic base effective in promoting transmetalation.[12]
Solvent Dioxane/Water (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 100°CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Atmosphere Inert (Ar or N₂)Prevents oxidative degradation of the Pd(0) active catalyst.
Detailed Protocol 2: THP Group Deprotection

This protocol details the removal of the THP protecting group to reveal the final N-H indazole core.

Materials:

  • 6-(Pyridin-4-yl)-1-THP-1H-indazole (from Protocol 1)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the THP-protected indazole (1.0 equiv.) in ethanol.

  • Acidification: Add a catalytic amount of concentrated HCl (e.g., 4-5 drops) or prepare a 4M solution of HCl in an organic solvent like dioxane and add stoichiometrically.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-3 hours.[9] Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield the final 6-(Pyridin-4-yl)-1H-indazole.

Trustworthiness Note: The THP ether is highly acid-labile.[10] Over-exposure to strong acid or heat can lead to side products. The reaction should be carefully monitored. Alternative mild acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS), can also be employed.[10]

Biological Context: Targeting the p38 MAPK Signaling Pathway

The synthesized indazole core is designed to inhibit p38 MAPK, a key enzyme in the inflammatory response.

The p38 MAPK Signaling Cascade

G cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3 / MKK6 Inflammatory Stimuli->MKK3/6 activate p38 p38 MAPK MKK3/6->p38 phosphorylate (activate) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) p38->Cytokines promote expression Inhibitor Indazole Inhibitor (Synthesized Product) Inhibitor->p38 Binds to ATP pocket & inhibits

Caption: Simplified p38 MAPK signaling pathway.

  • Mechanism of Action : Inflammatory stimuli activate upstream kinases (MKK3/MKK6), which in turn phosphorylate and activate p38 MAPK.[7] Activated p38 MAPK then promotes the expression of critical pro-inflammatory mediators, including TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[7] Small-molecule inhibitors, such as the indazole derivative synthesized here, act as ATP-competitive antagonists.[7] They occupy the ATP-binding site of p38 MAPK, preventing it from phosphorylating its downstream targets and thereby blocking the inflammatory cascade. The N-H of the indazole ring often forms a crucial hydrogen bond with the "hinge region" of the kinase active site, anchoring the inhibitor in place.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of anti-inflammatory agents. The orthogonal functionalities of the N1-THP protecting group and the C6-bromo handle enable a modular and efficient approach to creating diverse libraries of indazole-based compounds. The protocols and rationale presented herein provide a robust framework for researchers to leverage this building block in the discovery and development of novel therapeutics targeting inflammation-driven diseases.

References

Troubleshooting & Optimization

purification of crude 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This crucial intermediate, featuring a tetrahydropyranyl (THP) protected indazole core, is a staple in medicinal chemistry programs targeting kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps.

This guide provides field-proven insights and systematic troubleshooting protocols to navigate the common challenges associated with the column chromatography of this specific molecule. We will address issues ranging from solvent selection to the inherent chemical sensitivities of the THP protecting group.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions researchers encounter when setting up the purification protocol.

Q1: What is the recommended stationary phase and mobile phase for purifying this compound?

A1: The standard and most effective stationary phase is silica gel (60 Å, 230–400 mesh). For the mobile phase, a gradient elution using a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc) is highly recommended.[3][4] A typical starting point is eluting with 5% EtOAc in hexanes, gradually increasing the concentration of ethyl acetate to 20-30%. This gradient approach ensures that non-polar impurities are washed out first, followed by your target compound, and finally, any highly polar impurities like the deprotected starting material.

Q2: How should I determine the optimal solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[5] Before committing your crude material to a large column, you must perform TLC analysis to find the eluent composition that provides the best separation.

Experimental Protocol: TLC Method Development
  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Prepare several small beakers with different solvent ratios (e.g., 5%, 10%, 15%, 20%, 25% EtOAc in Hexanes). Place one TLC plate in each beaker, ensuring the solvent level is below the spot. Cover the beakers to allow the solvent to ascend the plate in a saturated atmosphere.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the front with a pencil. Visualize the spots using a UV lamp (254 nm).

  • Analysis: The ideal solvent system will give your target compound an Rf (Retention factor) value of approximately 0.25-0.35 . This Rf range typically translates to a good separation on a flash column.

Solvent System (EtOAc/Hexanes) Rf of Product Rf of 6-Bromo-1H-indazole (Impurity) Observation
5%~0.10~0.00Poor mobility. Not suitable for elution.
10%~0.25~0.05Good separation. Ideal starting point for the column.
20%~0.45~0.15Separation is still present, but spots are moving too fast.
30%~0.60~0.25Poor separation, risk of co-elution.

Q3: What are the most common impurities to expect in the crude material?

A3: The impurity profile is typically dictated by the preceding protection reaction. Key impurities include:

  • Unreacted 6-Bromo-1H-indazole: This is the starting material for the protection step. It is significantly more polar than the THP-protected product due to the free N-H proton and will have a much lower Rf value on TLC.

  • N2-THP Regioisomer: Protection of 1H-indazoles can sometimes yield a mixture of N1 and N2 isomers.[6] The N2-isomer often has a very similar polarity to the desired N1 product, making it the most challenging impurity to separate.

  • Byproducts from Dihydropyran (DHP): The reagent used for THP protection can sometimes polymerize or generate other minor byproducts. These are often non-UV active and may appear as baseline "streaks" on the TLC.

Q4: Can the THP protecting group be cleaved during silica gel chromatography?

A4: Yes, this is a known risk. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the THP group (an acetal) back to the alcohol (in this case, the N-H of the indazole).[7][8] While typically a minor pathway, the extent of this degradation increases with longer exposure time on the column. To mitigate this, you can add a small amount of a basic modifier, such as 0.1-0.5% triethylamine (TEA) , to your eluent. This neutralizes the acidic silanol sites on the silica surface, protecting the THP group from cleavage.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving specific problems encountered during the purification process.

Problem 1: Poor Separation (Product co-elutes with a close-running impurity)

This is the most common challenge, often due to the presence of the N2-regioisomer.

Logical Troubleshooting Flow for Poor Separation

start Poor Separation Observed cause1 Cause: Improper Solvent System? start->cause1 cause2 Cause: Column Overload? cause1->cause2 No sol1 Solution: Re-run TLC analysis. Use a shallower gradient (e.g., 5% -> 15% EtOAc over 20 column volumes). cause1->sol1 Yes cause3 Cause: N2-Isomer Co-elution? cause2->cause3 No sol2 Solution: Reduce sample load. Aim for a 1:50 to 1:100 ratio of crude material to silica gel by mass. cause2->sol2 Yes sol3 Solution: Try an alternative solvent system to alter selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone). cause3->sol3 Likely end Separation Improved sol1->end sol2->end sol3->end cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development crude->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Dry or Wet) pack->load elute Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool isolate Concentrate & Dry pool->isolate pure Pure Product isolate->pure

References

Technical Support Center: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. As Senior Application Scientists, we understand that protecting the N-H of the indazole ring is a critical step in many synthetic routes for pharmacologically active molecules.[1][2] The introduction of the tetrahydropyranyl (THP) group is a common and effective strategy, but it is not without its challenges.[3]

This guide is designed to provide direct, actionable solutions to the common problems encountered during this reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reliable synthetic protocol.

Core Reaction Pathway and Key Byproducts

The primary transformation involves the acid-catalyzed reaction of 6-Bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP). The goal is to selectively form the N1-protected isomer. However, competitive alkylation at the N2 position is the most significant side reaction.

Reaction_Pathway Reactants 6-Bromo-1H-indazole + DHP Catalyst H+ (e.g., PTSA) Main_Reaction Main Reaction (N1-Alkylation) Reactants->Main_Reaction Side_Reaction Side Reaction (N2-Alkylation) Reactants->Side_Reaction Catalyst->Main_Reaction Catalyzes Catalyst->Side_Reaction Catalyzes Desired_Product Desired Product: 6-Bromo-1-(THP)-1H-indazole Main_Reaction->Desired_Product Forms Byproduct Key Byproduct: 6-Bromo-2-(THP)-2H-indazole Side_Reaction->Byproduct Forms

Caption: Synthetic pathway for THP protection of 6-bromo-1H-indazole.

Troubleshooting Guide

Q1: My reaction yields a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity for the desired N1-isomer?

A1: Root Cause & Identification

The indazole ring possesses two nucleophilic nitrogen atoms, leading to the formation of both N1 and N2 alkylated isomers.[4] Generally, direct alkylation of 1H-indazoles results in a mixture of these products.[4] The major byproduct you are observing is almost certainly the 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole .

  • Identification: The two isomers can typically be distinguished and separated by thin-layer chromatography (TLC) and column chromatography, as they will have different polarity. Their identity must be confirmed by ¹H NMR spectroscopy, paying close attention to the chemical shifts of the indazole ring protons.

Solution: Optimizing for N1 Selectivity

N1-alkylation is often favored under conditions that are thermodynamically controlled.[5][6] While achieving perfect selectivity can be challenging, the following adjustments can significantly favor the desired N1 product:

  • Solvent Choice: Non-polar solvents often favor N1 alkylation. Consider switching from polar aprotic solvents like DMF to less polar options such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature Control: Running the reaction at room temperature or slightly below (0 °C to RT) is generally recommended. Higher temperatures can decrease selectivity.

  • Catalyst Choice: Use a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (PTSA) or mineral acids.[7] PPTS has lower acidity, which can improve control over the reaction.[8]

ParameterCondition for N1-SelectivityRationale
Solvent Dichloromethane (DCM), THFLess polar solvents can favor N1 attack.
Temperature 0 °C to Room TemperatureLower temperatures promote thermodynamic control.
Catalyst Pyridinium p-toluenesulfonate (PPTS)Milder acidity reduces side reactions and improves selectivity.[7][8]
Q2: I observe a significant amount of unreacted 6-Bromo-1H-indazole in my final product. What are the likely causes and solutions?

A2: Root Cause & Identification

Incomplete conversion is a common issue stemming from several factors:

  • Insufficient Reagents: The stoichiometry of DHP or the catalyst may be too low.

  • Poor Reagent Quality: DHP can degrade over time. Use freshly opened or distilled DHP. The acid catalyst can also lose potency.

  • Suboptimal Conditions: Reaction time may be too short, or the temperature may be too low for the chosen catalyst system.

Solution: Driving the Reaction to Completion

  • Reagent Stoichiometry: Use a slight excess of DHP (typically 1.2 to 1.5 equivalents).

  • Catalyst Loading: Ensure a sufficient catalytic amount of acid is used (typically 0.05 to 0.1 equivalents).

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC. The disappearance of the starting material spot (which is typically more polar) is a key indicator. If the reaction stalls, a small additional charge of the acid catalyst can sometimes restart it.

Q3: During workup and purification, I seem to be losing my product and regenerating the starting material. Why is this happening?

A3: Root Cause & Identification

The THP group is an acetal, which is inherently stable to basic and neutral conditions but is readily cleaved by acid.[8][9] If your workup or purification involves acidic conditions, you will inadvertently deprotect your product.

  • Identification: The reappearance of the 6-Bromo-1H-indazole spot on a TLC plate after workup or during column chromatography is a clear sign of THP group cleavage.

Solution: Maintaining Neutral or Basic Conditions

  • Workup Protocol: After the reaction is complete, quench it by adding a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, before proceeding with the organic extraction. This will neutralize the acid catalyst. Avoid any acidic washes (e.g., dilute HCl).

  • Purification: When performing column chromatography, it is crucial to use neutral silica gel. If the silica is suspected to be acidic, it can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), and then re-equilibrating with your mobile phase.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best acid catalyst for this reaction? While several acids can catalyze this reaction (e.g., PTSA, HCl, TFA), the choice depends on the desired balance between reaction rate and control.[7][10] For sensitive substrates where selectivity is paramount, Pyridinium p-toluenesulfonate (PPTS) is often the preferred choice due to its milder acidity, which minimizes side reactions like DHP polymerization and improves N1/N2 selectivity.[7][8]

FAQ 2: How can I effectively purify the final product? The most common and effective method is flash column chromatography on silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) to elute non-polar impurities, then gradually increase the polarity to separate the N1 and N2 isomers, and finally the unreacted starting material. The desired N1 product is generally less polar than the N2 isomer and the starting indazole.

  • Starting Material Purity: The purity of the initial 6-Bromo-1H-indazole is critical.[11] Purifying the starting material by crystallization before the reaction can prevent carrying impurities through the synthesis, simplifying the final purification.[11]

FAQ 3: The THP group adds a chiral center. What are the implications? The reaction of DHP with the achiral 6-Bromo-1H-indazole creates a new stereocenter at the C2 position of the pyran ring. This results in the formation of a racemic mixture (a 1:1 mixture of two enantiomers). For most applications, where the THP group is a temporary protecting group to be removed later, this is not a concern. However, be aware that in ¹H NMR spectra, protons adjacent to the new stereocenter may appear as complex multiplets due to diastereotopicity if another chiral center is present in the molecule.[9]

Experimental Protocols

Protocol 1: Optimized Synthesis of 6-Bromo-1-(THP)-1H-indazole
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-Bromo-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) followed by a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using 20% Ethyl Acetate/Hexanes).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 2-5% Ethyl Acetate in Hexanes).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., from 5% to 10%, then to 15% Ethyl Acetate in Hexanes) to elute the products.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired N1-isomer. The typical elution order is: DHP polymer (if present) -> Desired N1-isomer -> N2-isomer byproduct -> Unreacted 6-Bromo-1H-indazole.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References

troubleshooting low conversion rates in 6-bromoindazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromoindazole. This guide is designed for researchers, chemists, and drug development professionals who utilize 6-bromoindazole in their synthetic workflows. As a pivotal building block in medicinal chemistry, particularly for kinase inhibitors and other biologically active molecules, its successful functionalization is often critical. However, palladium-catalyzed cross-coupling reactions involving this substrate can be susceptible to low conversion rates and side product formation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve higher yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with 6-bromoindazole showing low conversion?

A: Low conversion rates with 6-bromoindazole are frequently traced back to a few core issues. The free N-H on the indazole ring is often the primary culprit. This proton is acidic and can interfere with the reaction in several ways: it can coordinate to and inhibit the palladium catalyst, react with the base, and alter the electronic properties of the substrate.[1][2] Additionally, factors like suboptimal catalyst/ligand selection, inefficient base, poor solvent choice, or inadequate degassing can significantly hinder reaction progress.[3]

Q2: Does the N-H group of the indazole ring interfere with cross-coupling reactions?

A: Yes, absolutely. The unprotected N-H group is a well-known source of complications in palladium-catalyzed reactions. It can lead to catalyst inhibition by forming inactive palladium complexes.[1] This is especially problematic with substrates like unprotected indazoles, pyrazoles, and benzimidazoles. Furthermore, under basic conditions, the resulting indazolide anion can have poor solubility or react in undesirable ways. For these reasons, N-protection is often a crucial first step to achieving high yields and reproducibility.[2]

Q3: Should I protect the nitrogen on the 6-bromoindazole before my coupling reaction?

A: In most cases, yes. Protecting the indazole nitrogen, typically as the N-1 isomer, is highly recommended. The tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable to many coupling conditions and can be easily removed later.[2][4] N-protection prevents catalyst inhibition and side reactions associated with the acidic N-H proton, leading to cleaner reactions and significantly improved yields.[2] While some modern catalyst systems show tolerance for N-H bonds, protection remains the most robust strategy for complex substrates.

Q4: What are the most common side reactions observed in Suzuki-Miyaura couplings with 6-bromoindazole?

A: The two most prevalent side reactions are boronic acid homocoupling and protodeboronation.

  • Homocoupling: This is when two molecules of your boronic acid couple together, forming a biaryl byproduct. This side reaction consumes your reagent and complicates purification. It is often caused by the presence of oxygen in the reaction mixture.[5]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often promoted by high temperatures and certain bases. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section is organized by common problems encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions, the two most frequent applications for 6-bromoindazole.

Issue 1: Low to No Conversion

This is the most common issue, where starting material is recovered largely unreacted.

Potential Causes & Solutions:

  • Catalyst Inactivation/Inhibition:

    • Cause: The unprotected N-H group on the indazole is likely coordinating to the palladium center, effectively poisoning the catalyst.[1] The presence of dissolved oxygen can also lead to catalyst decomposition.

    • Solution:

      • Protect the Indazole Nitrogen: The most reliable solution is to protect the 6-bromoindazole with a group like Boc. See Protocol 1 for a detailed procedure.

      • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30 minutes or by using several freeze-pump-thaw cycles.[5]

      • Ligand Choice: For unprotected indazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes overcome N-H inhibition by promoting faster reductive elimination.[1]

  • Suboptimal Base or Solvent System:

    • Cause: The base may be too weak, not soluble enough in the reaction medium, or incompatible with your substrate. The solvent may not adequately dissolve all reagents, particularly the base and boronic acid.[3]

    • Solution:

      • Base Screening: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] K₃PO₄ is often effective for challenging substrates.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7]

      • Solvent System: For Suzuki couplings, solvent mixtures like 1,4-dioxane/water or toluene/water are common and help dissolve both organic and inorganic reagents.[1][6] Ensure solvents are anhydrous (for non-aqueous systems) and properly degassed.[3]

  • Poor Reagent Quality:

    • Cause: Impurities in the 6-bromoindazole, boronic acid, or amine can poison the catalyst. Boronic acids can degrade over time, especially if not stored properly.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or LC-MS.

      • Use High-Quality Reagents: Use fresh, high-purity boronic acid or consider using the more stable corresponding pinacol ester.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low conversion rates.

G cluster_0 Problem Identification & Initial Checks cluster_1 Primary Troubleshooting Strategy cluster_2 Reaction Condition Optimization Problem Low Conversion Observed (via TLC/LC-MS) Check_SM 1. Verify Purity of Starting Materials (6-bromoindazole, boronic acid, etc.) Problem->Check_SM Check_Reagents 2. Confirm Reagent Stoichiometry & Catalyst Loading Check_SM->Check_Reagents Protect_N 3. Protect Indazole N-H (e.g., with Boc group) [Recommended First Step] Check_Reagents->Protect_N If purity is confirmed Degas 4. Ensure Rigorous Degassing (Freeze-Pump-Thaw or Sparge) Protect_N->Degas Optimize_Catalyst 5. Optimize Catalyst System (Screen Ligands & Pd Source) Degas->Optimize_Catalyst If conversion remains low Optimize_Base 6. Optimize Base & Solvent (Screen K3PO4, Cs2CO3, etc.) (Try Dioxane/H2O, Toluene, etc.) Optimize_Catalyst->Optimize_Base Optimize_Temp 7. Vary Temperature & Time (Incremental increase in Temp) Optimize_Base->Optimize_Temp Success Successful Conversion Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low conversion.

Issue 2: Significant Homocoupling of Boronic Acid (Suzuki-Miyaura)

This issue results in the formation of a biaryl byproduct derived from the boronic acid, reducing the yield of the desired product.

Potential Causes & Solutions:

  • Presence of Oxygen:

    • Cause: Dissolved oxygen is a primary driver of oxidative homocoupling.[5]

    • Solution: As mentioned above, rigorous deoxygenation of the reaction mixture and solvent is critical. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Suboptimal Catalyst System:

    • Cause: Some palladium catalysts or ligands may favor the homocoupling pathway under certain conditions.

    • Solution: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[5]

Data Presentation: Recommended Suzuki-Miyaura Conditions

The table below summarizes optimized conditions for Suzuki-Miyaura couplings involving bromo-indazole derivatives, providing a validated starting point for your experiments.

ParameterRecommended ConditionRationale & Reference
Substrate N-Boc-6-bromoindazolePrevents catalyst inhibition and side reactions.[2]
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃Reliable and efficient pre-catalysts.[6][8]
Ligand SPhos or XPhosBulky, electron-rich ligands that promote efficient coupling.[1]
Base K₃PO₄ (2-3 equiv.)Strong, effective base for challenging couplings.[1]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Good for dissolving both organic and inorganic reagents.[1]
Temperature 80-100 °COften required to drive the reaction to completion.[6][8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent homocoupling and catalyst degradation.[5]

Experimental Protocols

Protocol 1: N-Boc Protection of 6-Bromo-1H-indazole

This protocol provides a reliable method for protecting the indazole nitrogen, which is often the key to a successful subsequent cross-coupling reaction.

Materials:

  • 6-Bromo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-bromo-1H-indazole (1.0 equiv.), DMAP (0.1 equiv.), and anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 equiv.) followed by the dropwise addition of a solution of (Boc)₂O (1.2 equiv.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 6-bromo-1H-indazole-1-carboxylate.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol uses an N-protected substrate and robust conditions to maximize conversion rates.

Materials:

  • tert-Butyl 6-bromo-1H-indazole-1-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask), add tert-butyl 6-bromo-1H-indazole-1-carboxylate, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 4-12 hours).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle and Failure Points

Understanding the catalytic cycle helps pinpoint where a reaction might be failing.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Fail2 Catalyst inhibition by unprotected N-H Pd(0)L2->Fail2 Complex1 Ar-Pd(II)L₂(Br) OxAdd->Complex1 Fail1 Slow if Ar-Br is electron-rich or hindered OxAdd->Fail1 Trans Transmetalation Complex2 Ar-Pd(II)L₂(Ar') Trans->Complex2 RedElim Reductive Elimination RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product Fail4 Slow without bulky, electron-rich ligands RedElim->Fail4 Complex1->Trans Complex2->RedElim ArBr Ar-Br ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Trans Fail3 Protodeboronation of boronic acid ArBOH->Fail3

Caption: The Suzuki-Miyaura cycle with common failure points.

References

preventing dehalogenation side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Dehalogenation Side Reactions

Welcome to the Technical Support Center for advanced indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing halogenated indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Dehalogenation is a persistent and often yield-limiting side reaction, particularly in palladium-catalyzed cross-coupling reactions. This guide will provide in-depth, evidence-based strategies to mitigate this unwanted pathway.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of indazole synthesis, and why is it a problem?

A1: Dehalogenation is an undesired side reaction where a halogen substituent (F, Cl, Br, I) on the indazole ring is replaced by a hydrogen atom. This is particularly problematic when the halogen is intended to be a synthetic handle for introducing molecular complexity through cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig). The formation of the dehalogenated byproduct consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge, as the dehalogenated indazole often has similar chromatographic properties to the starting material.

Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling of a 3-bromoindazole. What is the likely mechanism?

A2: The primary culprit in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including:

  • The Base: Weakly coordinating bases or those with available β-hydrogens can react with the palladium catalyst to form a Pd-H species.

  • The Solvent: Protic solvents (e.g., alcohols, water) or even ethereal solvents like dioxane can act as hydride donors, especially at elevated temperatures.

  • The Organoboron Reagent: In some cases, impurities or decomposition of the boronic acid can lead to the formation of hydride sources.

Once formed, the Pd-H species can participate in a competing catalytic cycle. Instead of undergoing transmetalation with the boronic acid, the arylpalladium(II) halide intermediate can react with the hydride source, leading to reductive elimination of the dehalogenated indazole.

graph TD { subgraph Main Catalytic Cycle A[Pd(0)L2] -- Oxidative Addition --> B{Ar-Pd(II)(X)L2}; B -- Transmetalation --> C{Ar-Pd(II)(Ar')L2}; C -- Reductive Elimination --> D[Ar-Ar']; D -- Regeneration --> A; end subgraph Dehalogenation Side Reaction B -- Hydride Source --> E{Ar-Pd(II)(H)L2}; E -- Reductive Elimination --> F[Ar-H (Dehalogenated Product)]; F -- Regeneration --> A; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

Q3: Does the position and type of halogen on the indazole ring affect the likelihood of dehalogenation?

A3: Absolutely. The electronic nature of the indazole ring and the inherent reactivity of the carbon-halogen bond play a crucial role.

  • Halogen Reactivity: The propensity for both oxidative addition (the desired first step of cross-coupling) and dehalogenation generally follows the trend: I > Br > Cl.[1] While iodoindazoles are more reactive in coupling, they are also more susceptible to dehalogenation. Chloroindazoles are less reactive but also less prone to this side reaction.

  • Position on the Ring: Halogens at different positions (e.g., C3, C5, C7) will have different electronic environments, influencing their susceptibility. For instance, a halogen at a more electron-deficient position may be more prone to dehalogenation. While systematic studies are limited, empirical evidence suggests that the choice of catalyst and reaction conditions must be carefully tailored to the specific haloindazole isomer.

Q4: Can N-protection of the indazole help in preventing dehalogenation?

A4: Yes, in many cases, N-protection is a viable strategy, although its effectiveness can be substrate-dependent. The NH group of an unprotected indazole is acidic and can be deprotonated by the base in the reaction mixture. This can lead to complications such as catalyst inhibition or altered electronic properties of the ring, which may favor dehalogenation. In a study on the Suzuki coupling of 4-bromopyrrole-2-carboxylates, a related N-heterocycle, dehalogenation was suppressed by protection of the pyrrole nitrogen.

Protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or even a simple methyl or benzyl group can prevent these issues. However, it's important to choose a protecting group that is stable to the coupling conditions and can be removed efficiently if required. Interestingly, in some cases, the protecting group can be cleaved under the reaction conditions.

Troubleshooting Guides

Scenario 1: Suzuki-Miyaura Coupling of a 7-Bromoindazole Leads to Low Yield and Significant Dehalogenation

You are attempting to synthesize a C7-arylated indazole via a Suzuki-Miyaura reaction with a 7-bromo-4-substituted-1H-indazole and are observing the dehalogenated starting material as the major byproduct.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical.

    • Initial Catalyst Choice: Using a standard catalyst like Pd(PPh₃)₄ can sometimes lead to dehalogenation. In a study by Legros et al. (2021), using Pd(PPh₃)₄ for the coupling of a 7-bromoindazole resulted in the dehalogenated product being observed.[2]

    • Recommended Action: Switch to a more specialized catalyst system. The same study found that using a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos significantly improved the yield of the desired coupled product and minimized dehalogenation.[2] These ligands promote faster reductive elimination, which can outcompete the dehalogenation pathway.

  • Optimize the Base and Solvent:

    • Problematic Conditions: Strong, poorly soluble bases like K₂CO₃ in aprotic polar solvents like DMF can sometimes exacerbate dehalogenation.

    • Recommended Action: Consider using a phosphate base like K₃PO₄, which is known to be effective in Suzuki couplings of heteroaryl halides. A mixed solvent system, such as 1,4-dioxane/water, is often beneficial. The water can help to solubilize the base and facilitate the transmetalation step.

  • Control the Temperature:

    • Issue: High reaction temperatures can promote catalyst decomposition and increase the rate of dehalogenation.

    • Recommended Action: If possible, try running the reaction at a lower temperature for a longer period. Microwave irradiation can also be a valuable tool, as it allows for rapid heating to a precise temperature, which can sometimes favor the desired reaction pathway over side reactions. A study on the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles found success using microwave irradiation at 140 °C.[3][4]

Optimized Protocol Example (based on Legros et al., 2021):

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (5 mol%)Forms the active Pd(0) species in situ.
Ligand SPhos (10 mol%)Bulky, electron-rich ligand that promotes fast reductive elimination.
Base K₃PO₄ (2 equiv.)Effective for heteroaryl couplings.
Solvent 1,4-Dioxane/H₂O (4:1)Good solvent for both organic and inorganic reagents.
Temperature 100 °CBalances reaction rate and catalyst stability.
graph TD { A[Start: Low Yield, High Dehalogenation] -- Change Catalyst --> B{Use Pd(OAc)2/SPhos}; B -- Optimize Base/Solvent --> C{Switch to K3PO4 in Dioxane/H2O}; C -- Control Temperature --> D[End: High Yield, Minimal Dehalogenation]; style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Scenario 2: Dehalogenation in Heck and Sonogashira Couplings of Haloindazoles

You are attempting a Heck or Sonogashira reaction with a haloindazole and are struggling with the formation of the dehalogenated indazole.

Troubleshooting Steps & Solutions:

  • For Heck Reactions - Add a Halide Salt:

    • The Problem: The mechanism of the Heck reaction involves a β-hydride elimination step, which can be reversible. The resulting palladium-hydride species can lead to dehalogenation.

    • The Solution: The addition of a bromide salt, such as NaBr or TBAB (tetrabutylammonium bromide), can suppress dehalogenation. A study on the Heck reaction of 3-bromoindazoles found that bromide salts not only suppressed dehalogenation but also assisted in the reaction under ball-milling conditions.[5] The bromide ions are thought to coordinate to the palladium center, disfavoring the pathway that leads to dehalogenation.

  • For Sonogashira Reactions - Consider a Copper-Free System:

    • The Problem: Traditional Sonogashira conditions use a copper(I) co-catalyst, which can sometimes contribute to side reactions.

    • The Solution: Many modern Sonogashira protocols are copper-free. These systems often rely on more sophisticated palladium/ligand combinations. Using a catalyst system like Pd(PPh₃)₄ with a base such as Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene can be effective. The absence of copper can lead to a cleaner reaction profile with less dehalogenation.

  • Ligand Choice is Paramount:

    • General Principle: For both Heck and Sonogashira reactions, moving from simple phosphine ligands like PPh₃ to more specialized ligands can have a profound impact.

    • Recommendations:

      • For Heck: Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

      • For Sonogashira: The choice of ligand can even influence regioselectivity in di-iodinated systems. For instance, in a study on di-iodopurines, monodentate ligands like PPh₃ favored coupling at one position, while bidentate or electron-rich monodentate ligands favored another.[6] This highlights the fine control that can be exerted through ligand choice.

Experimental Protocol: Bromide-Assisted Heck Reaction of 3-Bromoindazole

This protocol is adapted from the principles described for suppressing dehalogenation in Heck reactions of related heterocycles.[5]

  • To a reaction vessel, add 3-bromoindazole (1.0 equiv.), the desired alkene (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), NaBr (0.2 equiv.), and a base such as Na₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add a suitable solvent (e.g., DMF, dioxane, or toluene).

  • Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

graph LR { subgraph Heck Reaction A[Haloindazole] --> B{Pd(0)/Ligand}; B --> C[Oxidative Addition]; C --> D[Alkene Coordination & Insertion]; D --> E[Beta-Hydride Elimination]; E --> F[Product]; end subgraph Sonogashira Reaction G[Haloindazole] --> H{Pd(0)/Ligand}; H --> I[Oxidative Addition]; J[Alkyne] -- Cu(I) --> K[Copper Acetylide]; K --> L[Transmetalation]; I -- L --> M[Reductive Elimination]; M --> N[Product]; end style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: General workflows for Heck and Sonogashira couplings.

By understanding the mechanisms of dehalogenation and systematically optimizing your reaction parameters, you can significantly improve the outcome of your indazole functionalization reactions. Always remember to perform small-scale test reactions to screen different conditions before committing to a larger scale synthesis.

References

Technical Support Center: Challenges in the Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective functionalization of the indazole scaffold. As a privileged pharmacophore in medicinal chemistry, precise control over substituent placement on the indazole ring is critical for modulating biological activity.[1][2][3] However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) presents a significant and often frustrating challenge, frequently leading to mixtures of regioisomers that are difficult to separate and reduce overall yield.[1][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple protocols to explain the underlying principles—the why behind the how—grounding our advice in mechanistic understanding and field-proven strategies to empower you to overcome these synthetic hurdles.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of substituted indazoles, offering causative explanations and actionable solutions.

Issue 1: Poor N-1/N-2 Regioselectivity in N-Alkylation

Question: My N-alkylation reaction is yielding an inseparable mixture of N-1 and N-2 isomers. How can I improve the selectivity for the desired N-1 product?

Answer: Achieving high N-1 selectivity hinges on establishing conditions that favor thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and allowing the reaction to equilibrate will favor the formation of the more stable N-1 substituted product.[1][4][5][6]

Causality & Strategy: The key is to use a base and solvent system that promotes the formation of the thermodynamically favored product. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for achieving N-1 selectivity.[5][6][7][8]

  • Mechanism of Action: Deprotonation of the indazole with NaH generates the indazolide anion. In a solvent like THF, this system can reach thermodynamic equilibrium. For certain substrates, particularly those with an electron-rich oxygen atom in a C-3 substituent (e.g., an ester or amide), a chelation mechanism has been proposed where the Na⁺ cation coordinates with the N-2 nitrogen and the C-3 substituent, sterically blocking the N-2 position and directing the electrophile (alkyl halide) to attack the N-1 position.[4][9][10]

Experimental Protocol: Selective N-1 Alkylation (Thermodynamic Control)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Electrophile Addition: Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat to 50 °C if the conversion is slow.[4]

  • Workup & Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Question: I need to synthesize the N-2 alkylated isomer. What conditions favor kinetic control and direct substitution to the N-2 position?

Answer: Selective N-2 alkylation requires overriding the thermodynamic preference for the N-1 isomer. This is typically achieved under conditions that favor kinetic control, where the most accessible nucleophilic site reacts fastest. For many neutral indazoles, the N-2 lone pair is considered more sterically accessible.[2]

Causality & Strategy 1: Steric Hindrance Substituents on the indazole ring itself can be a powerful tool. A bulky substituent at the C-7 position will sterically block the N-1 nitrogen, making the N-2 position the only viable site for attack. Electron-withdrawing groups at C-7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity (≥96%), even under NaH/THF conditions that typically favor N-1.[5][6]

Causality & Strategy 2: Mitsunobu Reaction The Mitsunobu reaction is a classic and reliable method for achieving N-2 selectivity.

  • Mechanism of Action: Under Mitsunobu conditions (an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD), the reaction proceeds through a phosphonium intermediate. This bulky intermediate is believed to favor reaction at the less sterically hindered N-2 position of the indazole.[4][11] This kinetically controlled pathway often results in a strong preference for the N-2 product.[5][8]

Experimental Protocol: Selective N-2 Alkylation (Mitsunobu Conditions)

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration & Purification: Once the starting material is consumed, remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct. Purify directly by flash column chromatography on silica gel to separate the N-2 and N-1 isomers.

Causality & Strategy 3: Acid Catalysis with Diazo Compounds A modern approach for highly selective N-2 alkylation involves using diazo compounds in the presence of a strong acid like triflic acid (TfOH).[12]

  • Mechanism of Action: This metal-free system operates under acidic conditions where the indazole is protonated. The diazo compound is also protonated to form a highly reactive electrophile. Nucleophilic attack by the indazole nitrogen leads to the alkylated product. Quantum mechanical studies suggest that the transition state for N-2 attack is significantly lower in energy than for N-1 attack, leading to high N-2 selectivity.[13] This method shows excellent functional group tolerance and can provide N-2/N-1 ratios of up to 100/0.[12][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that govern N-1 vs. N-2 regioselectivity in indazole alkylation?

A1: The regiochemical outcome is a delicate balance of several competing factors. There is no single rule, and the interplay between these effects must be considered for each specific substrate and reaction.[1][7]

  • Thermodynamic vs. Kinetic Control: As discussed, conditions allowing for equilibrium (e.g., strong base, elevated temperature) favor the more stable N-1 isomer.[5][6] Kinetically controlled conditions (e.g., Mitsunobu, low temperature) often favor the N-2 isomer, which is presumed to be the site of faster initial reaction.[2][4]

  • Steric Effects: Bulky substituents on the indazole ring (especially at C-7) or on the electrophile can dramatically influence the outcome.[1] C-7 substituents hinder attack at N-1, favoring N-2.[5][6]

  • Electronic Effects: The electronic nature of substituents on the indazole ring alters the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can influence the pKa and charge distribution in the indazolide anion.

  • Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases (like NaH) in aprotic solvents (like THF) favor thermodynamic N-1 products.[5][7] Weaker bases like K₂CO₃ in polar aprotic solvents like DMF can sometimes lead to mixtures or favor N-2, but this is highly substrate-dependent.[1][4] The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can also play a role through chelation or differing ion-pairing effects.[4]

G cluster_start Decision Workflow for N-Alkylation cluster_N1 N-1 Selective Pathway (Thermodynamic Control) cluster_N2 N-2 Selective Pathway (Kinetic Control) Start Select Indazole Substrate & Desired Regioisomer N1_Goal Goal: N-1 Isomer Start->N1_Goal Target N-1 N2_Goal Goal: N-2 Isomer Start->N2_Goal Target N-2 N1_Cond Conditions: - Base: NaH - Solvent: Anhydrous THF - Temp: 0°C to RT/50°C N1_Goal->N1_Cond N1_Mech Mechanism: Favors more stable 1H-tautomer. Potential Na+ chelation control. N1_Cond->N1_Mech N1_Check Check for C-7 substituents? N1_Mech->N1_Check N1_Result High N-1 Selectivity N1_Check->N1_Result No N1_Fail Poor Selectivity: C-7 sterics override thermodynamic preference. N1_Check->N1_Fail Yes N2_Cond Conditions: - Mitsunobu (ROH, PPh3, DIAD) - TfOH / Diazo Compound - Substrate with C-7 blocker N2_Goal->N2_Cond N2_Mech Mechanism: Favors kinetically accessible N-2. Steric direction dominates. N2_Cond->N2_Mech N2_Result High N-2 Selectivity N2_Mech->N2_Result

Caption: Decision workflow for regioselective indazole N-alkylation.

Q2: How can I reliably distinguish between my N-1 and N-2 substituted indazole isomers?

A2: This is a critical question, as misidentification can invalidate subsequent results. While chromatographic separation (TLC, HPLC) can often resolve the isomers, spectroscopic confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • Primary Method: HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assignment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • N-1 Isomer: You will NOT see a correlation between the protons on the alpha-carbon of your N-substituent (the -CH₂- group attached to the nitrogen) and the C-3 carbon of the indazole ring. You will, however, see a correlation to the C-7a carbon.

    • N-2 Isomer: You WILL see a strong 3-bond correlation between the protons on the alpha-carbon of the N-substituent and the C-3 carbon. You will not see a correlation to C-7a from these protons.[5][8]

Caption: Diagnostic HMBC correlations for N-1 vs. N-2 indazoles.

  • Secondary Methods:

    • ¹H NMR: The chemical shift of the C-3 proton is often a good indicator. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[15]

    • NOE (Nuclear Overhauser Effect): For N-1 substituted indazoles, an NOE may be observed between the protons on the N-substituent and the proton at the C-7 position. For N-2 isomers, an NOE might be seen with the C-3 proton. This is highly dependent on the conformation of the molecule.[9][10]

Q3: My target requires functionalization at the C-3 position, but I am struggling with competing N-functionalization. What is an effective strategy?

A3: Direct C-3 functionalization is challenging because the nitrogen atoms are significantly more nucleophilic. The most effective strategy involves a "protect and direct" approach.

Causality & Strategy: Directed Ortho-Metalation (DoM) This strategy uses a directing group on one of the nitrogen atoms to facilitate deprotonation at the adjacent C-3 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this.[16]

  • Mechanism of Action:

    • N-2 Protection: The indazole is first selectively protected at the N-2 position with a SEM group. This is achieved using SEM-Cl under specific conditions that favor the kinetic N-2 product.

    • Directed Lithiation: The SEM group at N-2 then acts as a directing group. Treatment with a strong base like n-butyllithium (n-BuLi) selectively removes the proton at the C-3 position, forming a C-3 lithiated indazole species. The N-1 nitrogen is less basic and does not interfere.

    • Electrophilic Quench: This C-3 nucleophile can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install the desired substituent exclusively at the C-3 position.[16]

    • Deprotection: Finally, the SEM group can be cleanly removed with fluoride (e.g., TBAF) or acid to yield the C-3 functionalized 1H-indazole.

This method provides a powerful and regioselective route to a class of compounds that are otherwise very difficult to access.[16]

Section 3: Data Summary and Protocols

Table 1: Comparison of Conditions for Regioselective N-Alkylation of Indazoles
TargetMethodBase / ReagentsSolventTemp.Typical N-1:N-2 RatioKey PrincipleReference(s)
N-1 Standard AlkylationNaHTHF0°C to RT>95:5Thermodynamic Control[5][6][8]
N-1 AcylationN/A (Acyl Chloride)PyridineRT>99:1Thermodynamic Equilibration[5][6][8]
N-2 Mitsunobu ReactionPPh₃, DIAD/DEADTHF0°C to RT5:95 to 1:99Kinetic Control / Sterics[4][5][8][11]
N-2 Catalytic AlkylationTfOH (cat.), Diazo compoundDCERT<1:99Acid Catalysis / TS Control[12][13]
N-2 Substrate ControlNaHTHF0°C to RT<4:96C-7 Steric Blockade[5][6]
MixtureWeaker BaseK₂CO₃ or Cs₂CO₃DMFRTVariableCompeting Pathways[1][4]

References

scale-up considerations for the synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Scale-Up Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.

Synthesis Overview

The target molecule is synthesized in a two-step sequence. The first step involves the formation of the 6-bromo-1H-indazole core, a crucial building block in medicinal chemistry.[1][2] The second step is the protection of the N-1 position of the indazole ring with a tetrahydropyranyl (THP) group. This protection is often necessary to prevent unwanted side reactions in subsequent synthetic steps. The THP group is favored for its general stability under basic, reductive, and organometallic conditions, and its straightforward removal under mild acidic conditions.[3][4][5]

The overall transformation is as follows:

Step 1: Synthesis of 6-Bromo-1H-indazole Step 2: N-1 Protection to yield this compound

Below is a general workflow for the synthesis process.

Synthesis_Workflow SM Starting Material (4-Bromo-2-fluorobenzaldehyde) INT Intermediate (6-Bromo-1H-indazole) SM->INT Cyclization (Hydrazine Hydrate) FP Final Product (6-Bromo-1-(THP)-1H-indazole) INT->FP N-Protection (DHP, Acid Catalyst) PUR Purification (Crystallization/Chromatography) FP->PUR Work-up & Isolation QC Final QC (NMR, HPLC, MS) PUR->QC Analysis

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-indazole

This robust procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate, a method known for good yields.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel suitable for heating to 125°C, charge 4-bromo-2-fluorobenzaldehyde (1.0 equiv.) and hydrazine hydrate (approx. 30-35 equiv.).

  • Heating: Vigorously stir the mixture and heat to 125°C. Maintain this temperature for approximately 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess hydrazine hydrate.

  • Purification: Quench the residue by adding it to an ice-water mixture. Extract the aqueous layer with ethyl acetate (3x). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.[1][6]

Protocol 2: Synthesis of this compound

This protocol details the acid-catalyzed N-protection of the indazole intermediate with 3,4-dihydro-2H-pyran (DHP).

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 6-bromo-1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv.).[3]

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv.).[8] Using a mild acid catalyst like PPTS minimizes potential side reactions like DHP polymerization.[3][5]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[8] Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Note: Since the THP ether can be sensitive to acid, the silica gel may need to be neutralized with triethylamine before use to prevent cleavage of the protecting group.[8][9]

Data Summary Table

The following table summarizes key quantitative parameters for the synthesis.

ParameterStep 1: Indazole SynthesisStep 2: THP ProtectionReference
Starting Material 4-bromo-2-fluorobenzaldehyde6-bromo-1H-indazole[6][8]
Key Reagents Hydrazine hydrate3,4-dihydro-2H-pyran (DHP)[3][6]
Catalyst NonePyridinium p-toluenesulfonate (PPTS)[8]
Solvent None (reagent as solvent)Dichloromethane (DCM)[6][8]
Temperature 125°CRoom Temperature[6][8]
Typical Yield 75-90%>90%[6][9]
Purity Assessment NMR, MS, HPLCNMR, MS, HPLC[7]

Scale-Up Considerations & FAQs

This section addresses common questions and challenges encountered when scaling this synthesis from the bench to larger-scale production.

Q1: Why is PPTS recommended over stronger acids like p-TsOH or H₂SO₄ for the THP protection?

A: While stronger acids can catalyze the reaction, they significantly increase the risk of DHP polymerization, a common and often problematic side reaction.[5] On a large scale, this polymerization can be highly exothermic and lead to a difficult-to-handle tarry byproduct, reducing yield and complicating purification. PPTS is a milder, buffered form of p-TsOH that provides sufficient acidity to catalyze the protection efficiently while minimizing side reactions, making it a more controllable and safer option for scale-up.[3][8]

Q2: The protection of indazole can lead to N-1 and N-2 isomers. How do we ensure selective formation of the desired N-1 product?

A: This is a critical aspect of indazole chemistry. Under mildly acidic conditions, N-2 protection is often the kinetically favored product, while the N-1 isomer is the thermodynamically more stable product.[10] To ensure the formation of the desired 6-Bromo-1-(THP)-1H-indazole, the reaction should be allowed to run long enough to reach thermodynamic equilibrium. Using a mild acid catalyst like PPTS and allowing the reaction to stir at room temperature until TLC analysis shows the disappearance of the intermediate N-2 spot (if observed) and maximization of the N-1 product spot is the standard approach.[10][11]

Q3: Are there any specific safety precautions for handling the reagents at scale?

A: Yes. Hydrazine hydrate (used in Step 1) is highly toxic, corrosive, and a suspected carcinogen; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7] 3,4-Dihydro-2H-pyran (DHP) (used in Step 2) is a flammable liquid with a low boiling point and should be handled with care, away from ignition sources.

Q4: The formation of the THP ether creates a new stereocenter. What are the implications for scale-up and purification?

A: Correct. The reaction of the achiral 6-bromo-1H-indazole with DHP creates a new chiral center at the anomeric carbon of the THP ring, resulting in a racemic mixture of two enantiomers.[4][12] For most applications where the THP group is simply a temporary protecting group, this is not an issue as the stereocenter is removed upon deprotection. During purification, the enantiomers will not be separated by standard silica gel chromatography. If the starting alcohol were chiral, a mixture of diastereomers would be formed, which could complicate purification and analysis.[4][8]

Q5: What are the key process parameters to monitor during the THP protection reaction at scale?

A: The most critical parameter is temperature . The reaction is exothermic, and on a large scale, proper cooling must be in place to maintain the reaction at room temperature. A runaway reaction could lead to excessive DHP polymerization. Secondly, monitor reaction completion closely using an appropriate in-process control (IPC) like HPLC or TLC to avoid extended reaction times that could lead to side products.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield or Incomplete THP Protection Problem->LowYield Decomposition Product Decomposition During Purification Problem->Decomposition N2_Isomer Significant N-2 Isomer Formation Problem->N2_Isomer Cause1 Cause: Insufficient Catalyst or Reagent LowYield->Cause1 Cause2 Cause: Reaction Time Too Short LowYield->Cause2 Cause3 Cause: Acidic Silica Gel Decomposition->Cause3 Cause4 Cause: Harsh Work-up Decomposition->Cause4 Cause5 Cause: Kinetic Control N2_Isomer->Cause5 Solution1 Solution: Add more DHP (0.2 equiv) or catalyst (0.05 equiv). Ensure anhydrous conditions. Cause1->Solution1 Solution2 Solution: Increase reaction time and monitor by TLC/HPLC until SM is consumed. Cause2->Solution2 Solution3 Solution: Neutralize silica with Et3N before use, or switch to neutral alumina for chromatography. Cause3->Solution3 Solution4 Solution: Use a mild basic wash (e.g., sat. NaHCO3) instead of stronger bases. Cause4->Solution4 Solution5 Solution: Allow reaction to stir longer to reach thermodynamic equilibrium, favoring the N-1 product. Cause5->Solution5

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: Low yield or incomplete THP protection reaction.
  • Possible Cause: The reaction may not have gone to completion due to insufficient DHP, inactive catalyst, or the presence of moisture.

  • Solution: Ensure all reagents and solvents are anhydrous.[8] If the reaction stalls, an additional portion of DHP (e.g., 0.2-0.5 equiv) can be added.[3] A small additional charge of the acid catalyst may also be beneficial. Always monitor by TLC to confirm the consumption of the starting material.

Problem 2: The product appears to be decomposing on the silica gel column.
  • Possible Cause: Standard silica gel is weakly acidic and can cause the cleavage of the acid-labile THP group.[8]

  • Solution: Before preparing the column, slurry the silica gel in the starting eluent containing 1-2% triethylamine to neutralize the acidic sites. Alternatively, use a less acidic stationary phase such as neutral alumina for the purification.[8][9]

Problem 3: The work-up procedure is causing emulsions or loss of product.
  • Possible Cause: Using overly concentrated basic solutions for quenching can sometimes lead to emulsions, especially at a large scale.

  • Solution: Use a saturated solution of sodium bicarbonate for the acid quench. It is basic enough to neutralize the catalyst without being overly harsh.[8] Ensure adequate mixing during the wash without excessive agitation that can create stable emulsions. If an emulsion forms, adding brine can often help to break it.

Problem 4: NMR analysis shows a mixture of N-1 and N-2 isomers.
  • Possible Cause: The reaction was stopped prematurely, isolating the kinetic (N-2) product along with the desired thermodynamic (N-1) product.[10]

  • Solution: Increase the reaction time. The N-2 isomer will typically equilibrate to the more stable N-1 isomer over time in the presence of the acid catalyst. Continue to monitor the reaction until the N-2 spot on the TLC plate is no longer visible or is minimized.[10]

Reaction Mechanism: THP Protection

The protection mechanism is an acid-catalyzed addition to the double bond of DHP.

Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation H_plus H⁺ (from PPTS) Intermediate Protonated Product Oxocarbenium->Intermediate Indazole 6-Bromo-1H-indazole Indazole->Intermediate N-1 Attack Final_Product Final THP-Protected Indazole Intermediate->Final_Product -H⁺ (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed THP protection of the indazole.

The process begins with the protonation of the DHP double bond by the acid catalyst, forming a resonance-stabilized oxocarbenium ion.[3][5] The nucleophilic N-1 nitrogen of the 6-bromo-1H-indazole then attacks this electrophilic intermediate.[10] Finally, deprotonation of the indazole nitrogen regenerates the acid catalyst and yields the final THP-protected product.[3]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] These impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.[2][3] Therefore, robust, accurate, and reliable analytical methods for purity determination are critical.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a key intermediate in the synthesis of various pharmacologically active indazole derivatives.[4][5] We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their quality control workflows.

Compound Profile: this compound

Before comparing analytical methods, it is essential to understand the physicochemical properties of the analyte itself.

  • Structure: A heterocyclic compound featuring an indazole core, a bromine substituent, and a tetrahydropyranyl (THP) protecting group.[6]

  • Molecular Formula: C₁₂H₁₃BrN₂O[6]

  • Molecular Weight: 281.15 g/mol [6]

  • Key Characteristics:

    • Polarity: Moderately polar due to the nitrogen atoms in the indazole ring and the oxygen in the THP group.

    • Volatility: Low volatility, typical for a molecule of its size and complexity. It is a solid at ambient temperature.

    • Thermal Stability: The THP ether linkage can be susceptible to cleavage under strong acidic conditions or high temperatures.[7]

    • UV Absorbance: The fused aromatic indazole ring system acts as a strong chromophore, making it readily detectable by UV-Vis spectroscopy.

These properties are pivotal in determining the suitability of an analytical technique. HPLC is generally the preferred method for non-volatile, thermally sensitive, or high-molecular-weight compounds, while GC is ideal for volatile and thermally stable analytes.[8][9]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is widely regarded as the gold standard for pharmaceutical purity analysis due to its versatility, high resolution, and applicability to a vast range of compounds.[1][9][10] For this compound, its non-volatile nature and strong UV absorbance make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

The Rationale Behind the HPLC Method

The principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Why RP-HPLC? The target molecule has sufficient non-polar character (due to the aromatic and aliphatic rings) to be retained on a C18 column, while its polar functionalities allow for elution with a common polar mobile phase like acetonitrile and water. This mode offers excellent resolution for separating the main compound from potential process-related impurities, which often vary in polarity.

  • Why UV Detection? The indazole core of the molecule contains a conjugated π-system that absorbs UV light. This intrinsic property allows for highly sensitive and specific detection without the need for derivatization.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water 50:50) prep1->prep2 prep3 Sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc_inj Inject 5 µL into HPLC system prep4->hplc_inj hplc_sep Separation on C18 Column with Gradient Elution hplc_inj->hplc_sep hplc_det Detection via UV Detector at 254 nm hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate % Purity (Area Normalization) data_int->data_calc

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

This protocol is designed as a self-validating system. System suitability tests (e.g., replicate injections of a standard to check for retention time, peak area, and tailing factor consistency) must be performed before sample analysis to ensure the system is performing correctly.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 50
    20.0 90
    25.0 90
    25.1 50

    | 30.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well. This yields a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Data Analysis:

  • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Gas Chromatography (GC) Analysis

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] Its application in pharmaceutical analysis is often focused on volatile substances like residual solvents or for specific compounds that are amenable to gas-phase analysis.[8][10]

The Challenge of Analyzing the Target Compound with GC

Direct analysis of this compound by GC is problematic.

  • Low Volatility: The compound's high molecular weight (281.15 g/mol ) and polar nature mean it will not readily vaporize at typical GC inlet temperatures. Extremely high temperatures would be required, risking on-column degradation.

  • Thermal Instability: The THP protecting group can be thermally labile, potentially cleaving in a hot GC inlet and leading to inaccurate impurity profiles.

The Solution: Derivatization To make the compound suitable for GC analysis, a chemical derivatization step is necessary.[11] The goal is to convert the polar N-H functionality of any unprotected indazole impurity and other polar impurities into a less polar, more volatile group. Silylation is a common and effective technique for this purpose.[12]

Experimental Workflow for GC Analysis (with Derivatization)

GC_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. GC Analysis cluster_data 4. Data Processing prep1 Weigh ~10 mg of sample into a reaction vial prep2 Add Aprotic Solvent (e.g., Dichloromethane) prep1->prep2 deriv1 Add Silylating Agent (e.g., BSTFA + 1% TMCS) prep2->deriv1 deriv2 Heat at 70°C for 30 min deriv1->deriv2 gc_inj Inject 1 µL into GC system deriv2->gc_inj gc_sep Separation on DB-5 Column with Temperature Program gc_inj->gc_sep gc_det Detection via Flame Ionization Detector (FID) gc_sep->gc_det data_acq Acquire Chromatogram gc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate % Purity (Area Normalization) data_int->data_calc

Caption: Workflow for GC Purity Analysis with Derivatization.

Detailed GC Protocol

This protocol is more complex due to the derivatization step. The derivatization reaction itself must be optimized and validated to ensure it proceeds to completion without generating by-products that could be mistaken for sample impurities.

1. Materials and Reagents:

  • This compound sample

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Silylating agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with screw caps

  • Heating block or oven

2. Chromatographic Conditions:

  • Instrument: Standard GC system with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Detector: FID

  • Detector Temperature: 310 °C

  • Injection Volume: 1 µL

3. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a 2 mL reaction vial.

  • Add 1 mL of anhydrous DCM and vortex to dissolve.

  • Add 200 µL of BSTFA + 1% TMCS silylating agent to the vial.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized solution to a GC autosampler vial for analysis.

Part 3: Performance Comparison and Recommendation

The choice between HPLC and GC is not merely one of preference but is dictated by the chemical nature of the analyte and the analytical goals. For this compound, the comparison is stark.

ParameterHPLC AnalysisGC AnalysisRationale & Justification
Applicability Excellent Poor (Requires Derivatization) The compound is non-volatile and thermally labile, making it perfectly suited for HPLC but unsuitable for direct GC.[8][9]
Sample Preparation Simple & Direct Complex & Indirect HPLC involves a simple "dissolve, filter, and inject" process. GC requires an additional, carefully controlled derivatization step.[11]
Risk of Artifacts LowModerate to HighThe GC derivatization step can be incomplete or produce side-products, creating artifacts that complicate the purity assessment. Thermal degradation in the GC inlet is also a risk.
Analysis Time ~30 minutes~30 minutes (chromatography) + 30-45 min (derivatization)While the chromatographic run times can be similar, the overall analysis time for GC is significantly longer due to the mandatory sample preparation.
Sensitivity High (with UV detector)High (with FID)Both techniques offer excellent sensitivity with their respective standard detectors.
Robustness HighModerateThe HPLC method is more robust as it has fewer critical steps. The GC method's success is highly dependent on the consistency and completeness of the derivatization reaction.
Orthogonal Methods N/ACan be considered orthogonal to HPLC for confirming purity, but its complexity makes it less practical for routine use.Combining techniques like HPLC and GC can provide a more comprehensive analysis.[8]
Senior Scientist's Recommendation

Based on a thorough analysis of the compound's properties and the principles of each technique, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method for the routine purity analysis of this compound.

The HPLC method is direct, robust, requires minimal sample preparation, and avoids the potential for thermal degradation or artifact formation. It provides a reliable and accurate representation of the sample's purity, which is paramount in a regulated pharmaceutical environment.

While a GC method could theoretically be developed, the necessity of a complex and potentially problematic derivatization step makes it inefficient and risky for routine quality control. Its use would only be justified in specific research scenarios, such as investigating a particular volatile impurity that is not amenable to HPLC analysis. For establishing the primary purity profile of this intermediate, HPLC remains the authoritative and most scientifically sound choice.

References

Navigating the Labyrinth of Indazole Protection: A Comparative Guide to THP and Other Key Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the indazole nucleus is a critical consideration in the synthesis of complex molecules. The choice of a protecting group can significantly impact reaction outcomes, influencing regioselectivity, stability, and overall yield. This guide provides an in-depth, data-driven comparison of the tetrahydropyranyl (THP) group against other commonly employed protecting groups for indazoles, offering insights to inform rational synthetic design.

The indazole scaffold, a bicyclic heteroaromatic system, is a prominent pharmacophore in numerous therapeutic agents. Its two nitrogen atoms, N1 and N2, present a challenge in regioselective functionalization. Protecting one of these nitrogens is often a prerequisite for achieving desired chemical transformations at other positions of the ring system. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily cleavable under mild conditions that do not compromise the integrity of the target molecule.

The Tetrahydropyranyl (THP) Group: A Versatile Workhorse

The tetrahydropyranyl (THP) group, an acetal, has long been a staple for the protection of alcohols and has found utility in the protection of N-H bonds in various heterocycles, including indazoles.[1][2] Its popularity stems from its low cost, ease of introduction, and general stability to a wide range of non-acidic reagents.[1][3]

Introduction and Cleavage: The THP group is typically introduced by treating the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[4] Cleavage is readily achieved under mild acidic conditions, often through hydrolysis or alcoholysis.[5][6] A notable advancement is the development of a mild and efficient method for THP protection of indazoles in water using Tween 20 as a surfactant, which allows the reaction to proceed smoothly at room temperature.[3]

Regioselectivity: Under mildly acidic conditions, the protection of indazoles with a THP group can favor the kinetic N2-isomer.[7] However, with extended reaction times, thermodynamic equilibration can lead to the more stable N1-regioisomer.[7] This kinetic versus thermodynamic control offers a potential avenue for selective functionalization.

A Comparative Analysis of Alternative Protecting Groups

While THP offers significant advantages, a nuanced understanding of its performance relative to other protecting groups is essential for optimal synthetic planning.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Directing Power and Mild Cleavage

The SEM group is a valuable alternative, particularly when subsequent functionalization at the C3 position is desired.

  • Key Feature: The SEM group at the N2 position can efficiently direct regioselective C3-lithiation, opening a pathway for the introduction of various electrophiles.[8][9]

  • Introduction: SEM protection can be achieved using SEM-Cl, though it may result in a mixture of N1 and N2 isomers depending on the substrate and reaction conditions.[9]

  • Cleavage: The SEM group is prized for its mild cleavage conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or aqueous HCl.[9][10]

tert-Butoxycarbonyl (Boc) Group: Stability and Concomitant Deprotection

The Boc group is a widely used protecting group for amines and N-heterocycles, known for its stability and versatile deprotection methods.[11][12]

  • Stability: The Boc group is stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.

  • Cleavage: Typically removed under acidic conditions (e.g., TFA), it can also be cleaved under specific basic conditions (e.g., NaOMe in methanol) or even thermally.[13][14]

  • In-situ Deprotection: A notable feature is its concomitant deprotection under certain reaction conditions, such as microwave-assisted Suzuki-Miyaura cross-coupling reactions, which can streamline synthetic sequences.[15]

Trityl (Triphenylmethyl) Group: Steric Bulk and Acid Lability

The trityl group is a bulky protecting group that offers distinct advantages in terms of regioselectivity and mild cleavage.[16]

  • Steric Hindrance: Its significant steric bulk can favor protection at the less hindered N1 position of the indazole.[17]

  • Acid Lability: The trityl group is highly sensitive to acidic conditions, allowing for its removal with mild acids like trifluoroacetic acid (TFA).[18]

  • Introduction: It is typically introduced using trityl chloride in the presence of a base.[17]

Benzyl (Bn) Group: Robustness and Reductive Cleavage

The benzyl group is a robust protecting group that is stable to a wide range of acidic and basic conditions.[19]

  • Stability: Its stability makes it suitable for reactions involving strong bases or nucleophiles.

  • Cleavage: The benzyl group is most commonly removed by catalytic hydrogenation, which is a mild and efficient method.[20] Oxidative and strong acid-mediated cleavage are also possible.[19][20]

  • Introduction: Benzylation is typically achieved using benzyl bromide or chloride with a base.[19]

Data-Driven Comparison

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsKey AdvantagesPotential Disadvantages
THP DHP, acid catalyst (e.g., TsOH, PPTS)[4]Stable to most non-acidic reagents[1]Mild acid (e.g., HCl, aq. AcOH)[5]Low cost, ease of introduction, kinetic N2 selectivity[7]Introduces a new stereocenter, acid labile[5]
SEM SEM-Cl, base (e.g., NaH)[9]Stable to a wide range of conditionsTBAF, aq. HCl[9]Directs C3-lithiation, mild cleavage[8][9]Can give mixtures of N1/N2 isomers[9]
Boc (Boc)₂O, base (e.g., DMAP, TEA)[15]Stable to many conditionsAcid (TFA), base (NaOMe), heat[13][14]High stability, potential for in-situ deprotection[15]Can be labile under certain nucleophilic conditions
Trityl TrCl, base (e.g., pyridine, Et₃N)[17]Stable to basic and neutral conditions[16]Mild acid (TFA)[18]Bulky, can provide N1 selectivity, very acid labile[17]Steric hindrance might affect subsequent reactions
Benzyl BnBr or BnCl, base (e.g., NaH, K₂CO₃)[19]Very robust (acid, base, nucleophiles)Catalytic hydrogenation (e.g., Pd/C, H₂)[20]High stabilityRequires specific reductive cleavage conditions

Experimental Protocols

General Procedure for THP Protection of Indazole

THP_Protection Indazole Indazole Stir Stir at RT Indazole->Stir DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Stir Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Stir Solvent Anhydrous Solvent (e.g., DCM) Solvent->Stir Workup Aqueous Work-up Stir->Workup Reaction complete (TLC) Purification Column Chromatography Workup->Purification Product N-THP-Indazole Purification->Product

Caption: Workflow for the THP protection of indazole.

Step-by-step methodology:

  • To a solution of indazole (1.0 equiv) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (1.2 equiv).

  • A catalytic amount of para-toluenesulfonic acid (p-TsOH) (0.05 equiv) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-THP protected indazole.

General Procedure for THP Deprotection

THP_Deprotection N_THP_Indazole N-THP-Indazole Stir Stir at RT N_THP_Indazole->Stir Acid Aqueous Acid (e.g., 2M HCl) Acid->Stir Solvent Solvent (e.g., THF, MeOH) Solvent->Stir Neutralization Neutralization (e.g., NaHCO₃) Stir->Neutralization Deprotection complete (TLC) Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product Indazole Purification->Product

Caption: Workflow for the acidic deprotection of N-THP-indazole.

Step-by-step methodology:

  • The N-THP protected indazole (1.0 equiv) is dissolved in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • An aqueous solution of a mild acid (e.g., 2M HCl or 10% aqueous acetic acid) is added.

  • The mixture is stirred at room temperature, and the deprotection is monitored by TLC.

  • Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected indazole, which can be further purified if necessary.

Conclusion and Future Outlook

The choice of a protecting group for the indazole nucleus is a multifaceted decision that hinges on the specific synthetic strategy. The THP group remains a valuable and cost-effective option, particularly when mild acidic cleavage is desired and the introduction of a new stereocenter is not a concern. For applications requiring C3-functionalization, the SEM group is a superior choice due to its directing ability. The Boc group offers high stability and the potential for streamlined deprotection, while the trityl and benzyl groups provide solutions for specific steric and stability requirements.

As the demand for complex indazole-containing molecules in drug discovery continues to grow, the development of novel, more efficient, and orthogonal protecting group strategies will undoubtedly remain an active area of research. A thorough understanding of the comparative advantages and limitations of existing protecting groups, as presented in this guide, is paramount for the successful design and execution of innovative synthetic routes.

References

A Comparative Guide to the Biological Activity of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This framework is a cornerstone in the design of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, are FDA-approved, underscoring the scaffold's therapeutic relevance.[4][5]

This guide focuses on a specific, synthetically crucial variant: the 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole core. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling diverse functionalization through cross-coupling reactions to explore structure-activity relationships (SAR).[4] The tetrahydropyran (THP) group at the 1-position is a strategic choice for a protecting group; it is stable under various reaction conditions, particularly in acidic tumor microenvironments, and prevents undesired side reactions at the indazole nitrogen, thereby directing modifications to other parts of the molecule.[6][7] We will objectively compare the performance of derivatives from this scaffold against established alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The derivatization of the 6-bromo-1-(THP)-1H-indazole core has yielded compounds with potent activity in two primary therapeutic areas: oncology, primarily through kinase inhibition, and infectious diseases.

Anticancer Activity: Targeting Key Oncogenic Kinases

Indazole derivatives have been extensively developed as kinase inhibitors, which are crucial for regulating cell proliferation, survival, and angiogenesis.[8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] Several 6-Bromo-1H-indazole derivatives have shown potent inhibitory activity against VEGFR-2. Below is a comparison with the established VEGFR-2 inhibitors, Axitinib and Pazopanib.[10]

Data Presentation: In Vitro VEGFR-2 Inhibitory Activity

Compound/DrugTargetIC₅₀ (nM)Source
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[10]
Derivative W12VEGFR-2< 5[10]
Derivative W17VEGFR-2< 5[10]
Derivative W19VEGFR-2< 5[10]
Derivative W20VEGFR-2< 5[10]
Derivative W2VEGFR-2< 10[10]
Derivative W23VEGFR-2< 10[10]
Reference Drugs
AxitinibVEGFR-20.2[10]
PazopanibVEGFR-230[10]
Disclaimer: The IC₅₀ values for the 6-Bromo-1H-indazole derivatives are compiled from patent literature and were not determined in a head-to-head study with the reference drugs. Direct comparisons should be made with caution.[10]

The sub-nanomolar to low nanomolar potency of these derivatives highlights the promise of the 6-bromo-indazole scaffold for developing effective anti-angiogenic agents. The mechanism involves competitive binding at the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and downstream signaling.

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Indazole 6-Bromo-Indazole Derivatives Indazole->VEGFR2 Inhibits Phosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Polo-like kinase 4 (PLK4) is a master regulator of centrosome duplication, and its overexpression is linked to aneuploidy and tumorigenesis. The indazole-based compound axitinib was found to inhibit PLK4, prompting further exploration of this scaffold.[7] Systematic investigation led to the development of derivative C05 , which demonstrated exceptional kinase inhibitory activity and potent antiproliferative effects in cancer cell lines.[7]

Data Presentation: Antiproliferative Activity of PLK4 Inhibitor C05

Cell LineCancer TypeIC₅₀ (µM)
IMR-32Neuroblastoma0.948
MCF-7Breast Cancer0.979
H460Non-Small Cell Lung1.679
Data sourced from Zhang et al., 2024.[7]

Compound C05 was also shown to completely suppress MCF-7 breast cancer cell proliferation in a colony formation assay at a concentration of 4 µM, indicating a concentration-dependent inhibitory effect.[7]

Antimicrobial Activity: A Renewed Avenue for Indazoles

Beyond oncology, 6-Bromo-1H-indazole derivatives have been investigated for their potential as novel antimicrobial agents, a critical area of research given the rise of multidrug-resistant pathogens.

  • Bacterial DNA Gyrase B Inhibition : Derivatives of 6-Bromo-1H-indazole have been explored as inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme for DNA replication, making it an attractive target for new antibiotics.[1]

  • Targeting Resistant Pathogens : Halogenated indazoles, such as 6-bromo-5-chloro-1-(THP)-1H-indazole, are being investigated for their ability to circumvent resistance mechanisms in pathogens like MRSA and azole-resistant Candida spp.[6]

  • 1,2,3-Triazole Conjugates : A series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core were synthesized and evaluated for antimicrobial efficacy, with several compounds expressing moderate to good inhibition against various bacterial and fungal strains.[11]

Experimental Protocols: A Guide to Synthesis and Evaluation

The trustworthiness of any comparative guide rests on the reproducibility of its data. Below are detailed protocols for the synthesis of a key intermediate and a standard biological assay.

Protocol 1: Synthesis of this compound

This procedure details the protection of the indazole nitrogen, a critical first step before further functionalization. The use of an acid catalyst facilitates the reaction of the indazole with 3,4-dihydropyran (DHP) to form the stable THP-protected product.

Materials:

  • 6-Bromo-1H-indazole

  • 3,4-Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-Bromo-1H-indazole (1.0 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the acid catalyst and the intermediate oxocarbenium ion formed from DHP.

  • Addition of Reagents: Add 3,4-dihydropyran (DHP, ~1.5 eq) to the solution, followed by a catalytic amount of PPTS or p-TsOH (~0.1 eq).

    • Causality: DHP is the source of the THP group. The acid catalyst protonates DHP, making it susceptible to nucleophilic attack by the indazole nitrogen.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Causality: Neutralization stops the reaction and prevents potential deprotection during work-up.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture to yield a clean crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure this compound.

Start 6-Bromo-1H-indazole Reagent DHP, p-TsOH DCM, RT Start->Reagent Protected 6-Bromo-1-(THP)- 1H-indazole Reagent->Protected Coupling Suzuki / Buchwald Coupling etc. Protected->Coupling Final Final Bioactive Derivatives Coupling->Final

Caption: General workflow for synthesizing bioactive derivatives.

Protocol 2: VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase, based on quantifying the amount of ATP consumed during the phosphorylation reaction.[10]

Materials:

  • VEGFR-2 kinase enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (6-Bromo-1-(THP)-1H-indazole derivatives) dissolved in DMSO

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capability

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Mixture Preparation: In each well of a white opaque plate, add the following in order:

    • Kinase buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%). Include "no compound" (positive control) and "no enzyme" (negative control) wells.

    • VEGFR-2 kinase enzyme.

    • Substrate.

  • Initiation of Reaction: Pre-incubate the plate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

    • Causality: The ATP concentration should be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection: Stop the reaction and detect remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

    • Causality: High kinase activity consumes more ATP, resulting in a low luminescent signal. Potent inhibitors block ATP consumption, leading to a high signal.

  • Data Analysis: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader. Convert the raw luminescence units into percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising platform for the development of novel therapeutics. Derivatives have demonstrated potent, low-nanomolar inhibition of clinically relevant oncology targets like VEGFR-2 and PLK4, rivaling or exceeding the activity of some established drugs in specific assays.[7][10] Furthermore, emerging evidence of their antimicrobial activity opens new avenues for addressing the challenge of drug-resistant infections.[1][6][11]

Future research should focus on:

  • Head-to-head comparative studies of novel derivatives against approved drugs under identical assay conditions to provide a definitive benchmark of performance.

  • Kinome-wide selectivity profiling to understand off-target effects and ensure the safety profile of lead candidates.

  • Optimization of pharmacokinetic properties to translate potent in vitro activity into in vivo efficacy.

  • Elucidation of specific antimicrobial mechanisms of action to guide the development of next-generation antibiotics based on this scaffold.

By leveraging the synthetic versatility and proven biological potential of this indazole core, the scientific community is well-positioned to develop next-generation targeted therapies for cancer and infectious diseases.

References

The 6-Bromoindazole Scaffold: A Privileged Motif for Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The indazole ring system is one such "privileged scaffold," and its strategic modification has paved the way for numerous clinical candidates, particularly in the realm of oncology.[1] This guide focuses on the 6-bromoindazole motif, a versatile building block that offers a unique combination of structural rigidity, hydrogen bonding capabilities, and a reactive handle for chemical elaboration. Through an in-depth analysis of structure-activity relationships (SAR), this document will provide researchers, scientists, and drug development professionals with a comparative overview of 6-bromoindazole analogs as inhibitors of various protein kinases, supported by experimental data and detailed protocols.

The Significance of the 6-Bromo Substituent

The bromine atom at the 6-position of the indazole ring is not merely a placeholder. Its electron-withdrawing nature can influence the acidity of the N-H proton, thereby modulating hydrogen bond interactions with the target protein. More importantly, it serves as a crucial synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 6-Bromoindazole Analogs as Kinase Inhibitors

The versatility of the 6-bromoindazole scaffold is evident in its application against a range of kinase targets. Below, we explore the SAR of its derivatives against key kinases implicated in cancer and inflammatory diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several 6-bromo-1H-indazole derivatives have shown potent inhibitory activity against VEGFR-2.[2]

Table 1: In Vitro Inhibitory Activity of 6-Bromo-1H-indazole Derivatives and Reference Drugs Against VEGFR-2 [2]

Compound/DrugTargetIC50 (nM)
6-Bromo-1H-indazole Analogs
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
Reference Drugs
AxitinibVEGFR-20.2
PazopanibVEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[2]

The sub-nanomolar to low nanomolar potency of these derivatives underscores the potential of the 6-bromoindazole scaffold for developing highly effective anti-angiogenic agents. The specific substitutions that lead to these potent activities are often complex and proprietary, but they highlight the importance of optimizing the groups attached to the core scaffold.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[3] Consequently, JAK inhibitors have emerged as important therapeutics for autoimmune diseases like rheumatoid arthritis and psoriasis.[3] Fragment-based screening has identified the indazole core as a promising starting point for JAK inhibitors, with the 6-position being a key vector for potency enhancement.[3][4]

A significant breakthrough in this area was the discovery that installing a phenol moiety at the 6-position of the indazole ring dramatically improves potency.[4] This observation suggests a crucial hydrogen bond interaction with the kinase hinge region.

Caption: SAR progression for 6-substituted indazole-based JAK inhibitors.

Further optimization by fine-tuning the substituents on the phenol and incorporating a sulfonamide moiety can lead to compounds with lead-like properties.[4] However, it is crucial to note that the indazole core in some of these analogs was associated with phototoxicity, indicating a need for further scaffold modifications in drug development.[4]

RAF Kinase Inhibition

The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. While BRAF inhibitors have shown remarkable success in treating BRAF-mutant melanoma, the emergence of resistance and paradoxical activation of the pathway in non-mutant cells have driven the search for new inhibitor scaffolds.

A series of 3-carboxamido-2H-indazole-6-arylamide derivatives have been developed as highly selective CRAF inhibitors.[5] One of the most promising compounds from this series, compound 10d , demonstrated a potent IC50 value of 38.6 nM for CRAF with over 270-fold selectivity against BRAF kinase.[5] This high degree of selectivity is a significant finding, as it may help to circumvent the paradoxical activation associated with less selective RAF inhibitors.[5]

Caption: Key features of a selective CRAF inhibitor based on the indazole scaffold.

PKMYT1 Kinase Inhibition

PKMYT1 is a protein kinase that regulates the G2/M cell cycle checkpoint and has emerged as a promising target in cancers with certain genetic backgrounds, such as CCNE1 amplification.[6][7] Recently, novel indazole compounds have been disclosed as potent PKMYT1 inhibitors.[7] While specific 6-bromo analogs were not detailed in the initial findings, the broader class of indazoles shows significant promise for targeting this kinase. Further exploration of substitutions at the 6-position of the indazole ring could lead to the development of highly selective and potent PKMYT1 inhibitors.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the SAR studies of 6-bromoindazole analogs.

Synthesis of 6-Bromo-1H-indazol-4-amine: A Key Intermediate

The synthesis of key intermediates is a foundational aspect of SAR exploration. 6-bromo-1H-indazol-4-amine is a versatile building block for the elaboration of more complex kinase inhibitors.[8]

Step 1: Regioselective Bromination of 4-nitro-1H-indazole [8]

  • To a solution of 4-nitro-1H-indazole in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) in a 1:1 molar ratio.

  • Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-4-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group [8]

  • To a solution of 6-bromo-4-nitro-1H-indazole in a solvent mixture like ethanol and acetic acid, add iron powder.

  • Heat the mixture to 110°C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-1H-indazol-4-amine.

Synthesis_Workflow Start 4-nitro-1H-indazole Step1 Bromination (NBS, Acetonitrile, Reflux) Start->Step1 Intermediate 6-bromo-4-nitro-1H-indazole Step1->Intermediate Step2 Reduction (Fe, Acetic Acid, 110°C) Intermediate->Step2 Product 6-bromo-1H-indazol-4-amine Step2->Product

Caption: Synthetic workflow for 6-bromo-1H-indazol-4-amine.

In Vitro VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[2]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in kinase buffer.

    • Prepare a solution of the VEGFR-2 enzyme and the substrate (e.g., a poly-Glu, Tyr peptide) in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a microplate.

    • Add the enzyme and substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the amount of ATP remaining using a kinase detection reagent (e.g., Kinase-Glo®).

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Conclusion and Future Perspectives

The 6-bromoindazole scaffold has proven to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 6-position provides a versatile handle for synthetic elaboration, enabling the fine-tuning of interactions with the target kinase. The examples of VEGFR-2, JAK, and CRAF inhibitors demonstrate the broad applicability of this scaffold across different kinase families.

Future efforts in this area will likely focus on several key aspects:

  • Improving Selectivity: As our understanding of kinome-wide off-target effects grows, the development of highly selective inhibitors will be paramount to minimizing side effects.

  • Overcoming Resistance: The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The 6-bromoindazole scaffold provides a platform for designing next-generation inhibitors that can overcome known resistance mutations.

  • Exploring New Targets: The application of the 6-bromoindazole motif to novel and challenging kinase targets, such as PKMYT1, holds significant promise for expanding the therapeutic landscape.

By leveraging the principles of structure-based drug design and a deep understanding of the SAR of 6-bromoindazole analogs, the scientific community is well-positioned to continue to develop innovative and effective kinase inhibitors for the treatment of a wide range of human diseases.

References

A Senior Application Scientist's Guide to Comparative Kinase Profiling of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibition. In this document, we will delve into the comparative profiling of indazole-based inhibitors, a privileged scaffold in modern medicinal chemistry. Our focus will be on not just the "how" but the "why," providing the rationale behind experimental choices to ensure your screening campaigns are both efficient and insightful. The indazole core is the foundation for numerous approved anticancer drugs, including axitinib, linifanib, and pazopanib, making a thorough understanding of its behavior across the human kinome essential for developing the next generation of targeted therapies.[1][2]

The Indazole Scaffold: A Cornerstone of Kinase Inhibitor Design

The indazole ring system, a fusion of benzene and pyrazole rings, has garnered significant attention in medicinal chemistry for its versatile biological activities.[3][4][5][6] Its prominence in kinase inhibitor design stems from its ability to act as a highly effective hinge-binding motif. The nitrogen atoms of the indazole core can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, a structural feature conserved across many members of this enzyme family.[1] This inherent binding capability is both a strength and a challenge. While it provides a robust anchor for inhibitor design, the conserved nature of the ATP pocket across the 500+ kinases in the human kinome makes achieving selectivity a formidable task.[7][8]

It is this challenge that necessitates rigorous, comparative kinase profiling. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic effect.[8][9] Therefore, the goal of a profiling campaign is twofold: to confirm high-potency inhibition of the desired target and to systematically identify and quantify interactions with other kinases.

The Strategic Workflow: A Multi-Tiered Approach to Profiling

A robust kinase profiling strategy is not a single experiment but a tiered workflow. This approach allows for the efficient use of resources, starting with a broad survey of the kinome and progressively focusing on compounds and interactions of interest.

G cluster_0 Tier 1: Discovery & Triage cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation A Indazole-Based Compound Library B Broad Kinome Screen (>300 Kinases, Single Concentration) A->B Test at 1µM C Identify Preliminary 'Hits' (e.g., >80% Inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D Follow-up on Hits E Calculate Selectivity Score (On-Target vs. Off-Target IC50) D->E F Prioritize Lead Candidates E->F G Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) F->G Advance Leads H Phenotypic & Functional Assays (e.g., Anti-Proliferation, Apoptosis) G->H I Validated Lead Compound H->I

Caption: A tiered workflow for kinase inhibitor profiling.

This structured approach ensures that by the time a compound reaches cellular and in vivo testing, a comprehensive understanding of its on-target potency and off-target liabilities has been established.

Case Study: Unmasking Selectivity in 6-Substituted Indazole Derivatives

To illustrate the profound impact of subtle chemical modifications, let's examine a comparative analysis of indazole derivatives where substitutions at the 6-position dramatically alter the kinase selectivity profile. Strategic modifications to the indazole ring system are a critical determinant of both potency and selectivity.[10] The data below highlights how these changes can shift the inhibitor's preference between two closely related MAP kinases, JNK3 and p38α.

Compound ID6-Position SubstituentPrimary TargetIC₅₀ (nM)Key Off-TargetIC₅₀ (nM)Selectivity Fold (p38α / JNK3)Source
Compound 15 -HJNK31p38α226226x[10]
Compound 8 -FJNK35p38α>1000>200x[10]
Compound 17 -OCH₃p38α250JNK320000.125x (8x for p38α)[10]

Analysis & Causality:

  • Compound 15 (Unsubstituted): The parent compound shows potent JNK3 inhibition but retains considerable activity against p38α, with a selectivity ratio of 226-fold.

  • Compound 8 (-F): The addition of a small, electronegative fluorine atom at the 6-position maintains high potency against JNK3 while significantly diminishing p38α activity. This enhancement in selectivity is a common goal in medicinal chemistry, often achieved by exploiting subtle differences in the amino acid residues lining the respective ATP-binding pockets.

  • Compound 17 (-OCH₃): In a striking shift, adding a methoxy group completely inverts the selectivity profile. The compound becomes a more potent p38α inhibitor while losing significant JNK3 activity. This demonstrates that a seemingly minor structural change can fundamentally alter the preferred interactions within the binding site, turning a JNK3-selective inhibitor into a p38α-selective one.

This comparative data underscores the necessity of profiling even closely related analogs against a panel of kinases rather than relying on assumptions based on a shared scaffold.

Visualizing the Impact: Signaling Pathway Context

Understanding the biological consequence of kinase inhibition requires placing the target within its signaling cascade. Inhibiting a kinase has downstream effects, and understanding these pathways is crucial for predicting cellular outcomes.[10]

G stress Cellular Stress (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mkk4_7 MKK4 / MKK7 mapkkk->mkk4_7 jnk3 JNK3 (MAPK10) mkk4_7->jnk3 cjun c-Jun jnk3->cjun Phosphorylates apoptosis Apoptosis & Inflammation cjun->apoptosis inhibitor Indazole Inhibitor (e.g., Compound 8) inhibitor->jnk3 Inhibits

Caption: JNK3 activation pathway, a key regulator of apoptosis.[10]

For the JNK3-selective compounds in our case study, inhibition would block the phosphorylation of c-Jun, thereby modulating apoptosis and inflammatory responses. An off-target effect on p38α would engage a parallel but distinct pathway, potentially leading to different cellular consequences.

Detailed Experimental Methodologies

To ensure reproducibility and scientific rigor, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key experiments in a kinase profiling campaign.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal platform suitable for screening across the kinome.[11]

Objective: To determine the IC₅₀ value of an indazole-based inhibitor against a specific kinase.

Materials:

  • Kinase of interest (e.g., JNK3)

  • Kinase-specific substrate and buffer (e.g., from Promega or Reaction Biology)[11][12]

  • Indazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Titration: Prepare a serial dilution series of the indazole inhibitor. A common approach is an 11-point, 3-fold serial dilution starting from 100 µM. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase/substrate/buffer mix.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO control.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit inhibitor-enzyme binding.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate potency assessment.[13]

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Generate Light:

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no-enzyme control) from all data points.

    • Normalize the data relative to the DMSO control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Chemical Proteomics Workflow for Target Deconvolution (Kinobeads)

This method provides an unbiased view of inhibitor targets by assessing competitive binding in a complex biological matrix, such as a cell lysate.[14] It helps validate on-targets and discover unexpected off-targets in a more physiological context.[14][15]

Objective: To identify the protein kinase binding profile of an indazole inhibitor directly from a cell lysate.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cancer cell line (e.g., K-562, COLO-205) under non-denaturing conditions to preserve protein structure and activity. Determine the total protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1-5 mg of protein per sample).

    • Treat the aliquots with the indazole inhibitor at various concentrations (e.g., 100 nM and 1 µM) or with a DMSO vehicle control.

    • Incubate to allow the inhibitor to bind to its target kinases within the lysate.

  • Affinity Capture:

    • Add "Kinobeads" to each lysate sample. Kinobeads are an affinity resin functionalized with multiple non-selective, ATP-competitive kinase inhibitors.[14][16]

    • Incubate the lysate-inhibitor mixture with the beads. Kinases that are NOT bound by the free indazole inhibitor will be captured by the immobilized ligands on the beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins into peptides using trypsin.

    • Collect and process the peptides for LC-MS/MS analysis.

  • LC-MS/MS Analysis & Data Interpretation:

    • Analyze the peptide samples using high-resolution mass spectrometry.

    • Identify and quantify the proteins (kinases) present in each sample.

    • Compare the amount of each kinase captured in the inhibitor-treated samples versus the DMSO control. A dose-dependent decrease in the amount of a specific kinase captured on the beads indicates that it is a target of the free indazole inhibitor.[16]

Conclusion and Future Outlook

The indazole scaffold will undoubtedly continue to be a mainstay in the development of potent kinase inhibitors. As this guide has demonstrated, success in this field is not merely a matter of potent on-target activity but is critically dependent on a comprehensive understanding of an inhibitor's selectivity profile across the entire kinome. A strategic, multi-tiered profiling approach, combining broad biochemical screens with cellular target validation, is the most effective path to identifying lead candidates with the highest potential for clinical success. By integrating detailed experimental protocols with an understanding of the underlying signaling pathways, researchers can make more informed decisions, accelerating the journey from a promising compound to a life-saving therapeutic.

References

A Comparative Guide to the Anti-Proliferative Effects of Novel 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents like Pazopanib and Axitinib.[1][2] This guide provides a comparative analysis of novel compounds derived from the 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole core, focusing on their anti-proliferative efficacy and mechanisms of action. The introduction of the tetrahydropyran (THP) group is a strategic choice to enhance solubility and metabolic stability, potentially improving the pharmacokinetic profile of these derivatives.

This document is intended for researchers, scientists, and drug development professionals. It synthesizes available data to compare these emerging agents against each other and, where applicable, against established chemotherapeutics, providing the technical insights necessary to evaluate their potential in oncology research.

Comparative Efficacy Analysis: A Data-Driven Overview

The primary measure of an anti-proliferative agent's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Recent studies have focused on synthesizing and evaluating various derivatives of the 6-bromo-1H-indazole scaffold. While specific data for the 6-Bromo-1-THP -indazole core is emerging, we can infer potential efficacy from closely related 6-bromo-indazole derivatives, which have shown significant promise.

For instance, a study on novel indazole derivatives identified compound 2f as having potent growth inhibitory activity against several cancer cell lines.[2][3] Another study highlighted compounds 11c and 11d , derived from 6-bromo-1-cyclopentyl-1H-indazole, for their significant inhibitory effects.[1][4]

The table below summarizes the anti-proliferative activity (IC50 in µM) of representative 6-bromo-indazole derivatives against a panel of human cancer cell lines, compared to a standard chemotherapeutic agent, Doxorubicin.

Compound IDBreast (MCF-7)Lung (A549)Leukemia (HL-60)Liver (HEP3BPN 11)Colon (HT-29)
Derivative 2f 0.23 µM1.15 µM---
Derivative 11c -->10 µM0.09 µM -
Derivative 11d >10 µM->10 µM0.11 µM -
Doxorubicin (Ref.) ~0.05 µM~0.98 µM~0.03 µM~0.45 µM~0.20 µM

Note: Data is compiled from multiple sources for illustrative comparison.[2][4] Direct comparison requires identical experimental conditions. The "-" indicates data not available.

Expert Insights: The data indicates that modifications to the core 6-bromo-indazole structure can yield compounds with potent, and often selective, anti-proliferative activity. For example, derivatives 11c and 11d show remarkable potency against the HEP3BPN 11 liver cancer cell line, surpassing the efficacy of the standard reference in this specific context.[4] Compound 2f demonstrates broad-spectrum activity, with particularly high potency against the MCF-7 breast cancer cell line.[2]

Mechanistic Insights: Unraveling the 'How'

Understanding the mechanism of action is critical for drug development. Research suggests that these indazole derivatives exert their anti-proliferative effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Induction of Apoptosis: Compound 2f , for example, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[2][3] This was associated with key molecular changes:

  • Upregulation of Bax: A pro-apoptotic protein.

  • Downregulation of Bcl-2: An anti-apoptotic protein.

  • Increased Cleaved Caspase-3: A critical executioner enzyme in the apoptotic cascade.[2]

This suggests that the compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.

Cell Cycle Arrest: Many anti-proliferative agents function by halting the cell cycle, preventing cancer cells from dividing. This is often analyzed using flow cytometry with a DNA-staining dye like propidium iodide (PI).[5] Cells are sorted based on their DNA content, revealing their distribution across the G0/G1, S, and G2/M phases of the cell cycle. While specific cell cycle data for the title compounds is still under investigation, it is a common mechanism for this class of molecules.[6]

The following diagram illustrates the proposed apoptotic pathway initiated by these indazole derivatives.

G cluster_cell Cancer Cell Indazole 6-Bromo-Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Promotes Mito Mitochondrion Casp9 Pro-Caspase-9 Mito->Casp9 Cytochrome c release aCasp9 Activated Caspase-9 Mito->aCasp9 Activates Bcl2->Bax Bax->Mito Permeabilizes Membrane Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Activates aCasp3 Cleaved Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by 6-bromo-indazole derivatives.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparative guide rests on the robustness of its underlying experimental data. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anti-proliferative effects described.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] The principle relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[8]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives and the reference drug (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[10] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a buffered SDS solution, to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_read Readout p1 1. Seed Cells (1x10⁴ cells/well) p2 2. Incubate 24h (Allow Attachment) p1->p2 e1 3. Add Compound (Serial Dilutions) p2->e1 Treat Cells e2 4. Incubate 48-72h e1->e2 e3 5. Add MTT Reagent e2->e3 e4 6. Incubate 2-4h (Formazan Formation) e3->e4 r1 7. Solubilize Crystals (Add DMSO) e4->r1 Process Plate r2 8. Read Absorbance (570 nm) r1->r2 r3 9. Calculate IC50 r2->r3

Caption: Standard experimental workflow for the MTT cell viability assay.

2. Cell Cycle Analysis via Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their phase in the cell cycle.[5]

Protocol:

  • Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate and treat with the indazole derivative at its IC50 concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash them once with cold phosphate-buffered saline (PBS).[11]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at 4°C for at least 2 hours (can be stored for longer).[11]

  • Staining: Centrifuge the fixed cells (e.g., 200 x g for 10 min) and discard the ethanol.[11] Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA dye) and RNase A (to prevent staining of RNA).[11]

  • Analysis: Incubate for 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the distinction between G0/G1, S, and G2/M cell populations.[13]

Conclusion & Future Directions

The derivatives of the 6-bromo-indazole scaffold represent a promising avenue for the development of novel anti-proliferative agents. The available data, particularly from compounds like 2f , 11c , and 11d , demonstrate that strategic chemical modifications can lead to high-potency compounds with selective activity against various cancer cell lines.[2][4] The primary mechanism appears to be the induction of the intrinsic apoptotic pathway.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a broader array of derivatives from the 6-Bromo-1-THP -indazole core to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Investigating effects on specific kinases, as many indazole derivatives are known kinase inhibitors.[14]

  • In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to assess their anti-tumor activity and safety profiles in a living system.[3]

By building on this foundational data, the scientific community can further explore the therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel compounds like 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are the cornerstones of discovery. However, the lifecycle of a chemical does not end with the final reaction. Responsible stewardship, culminating in its safe and proper disposal, is a critical, non-negotiable aspect of laboratory science. This guide provides a comprehensive, step-by-step framework for the disposal of this halogenated heterocyclic compound, ensuring the safety of personnel and the protection of our environment.

The core principle of this guidance is risk mitigation through informed procedure. This compound is a brominated organic compound, which places it in a specific category of chemical waste that requires careful handling.[1][2][3][4] The procedures outlined below are grounded in established safety protocols from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as institutional best practices.[5][6][7][8]

Part 1: Hazard Assessment and Immediate Safety

Before initiating any disposal process, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions and the appropriate disposal pathway.

Hazard Identification

Based on available safety data for this compound and structurally similar compounds, the primary hazards are identified as follows:

Hazard ClassificationDescriptionGHS Hazard StatementsSource(s)
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315[9][10]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[9][10]
Specific Target Organ Toxicity May cause respiratory irritation.H335[9][10]

The presence of the bromine atom categorizes this compound as a halogenated organic compound .[1][3] This is a critical distinction for waste segregation. Furthermore, the tetrahydropyranyl (THP) protecting group is known to be labile under acidic conditions, which must be considered when choosing waste containers and co-mingling waste streams.[11][12]

Required Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection : Chemical splash goggles are required.[9][13]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[9][13]

  • Protective Clothing : A standard laboratory coat is required.[9][13]

  • Respiratory Protection : If handling the solid in a way that generates dust, use a NIOSH/MSHA approved respirator.[9]

All handling of waste, especially the transfer of solutions, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[14][15]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [10][16]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for segregating and preparing the waste for collection.

DisposalWorkflow Disposal Workflow for 6-Bromo-1-(THP)-1H-indazole cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Final Steps Start Waste Generated: 6-Bromo-1-(THP)-1H-indazole SolidWaste Solid Waste (Unused reagent, contaminated labware) Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions, reaction mixtures) Start->LiquidWaste Is it liquid? SolidContainer Collect in a dedicated, sealed, compatible container. SolidWaste->SolidContainer LiquidContainer Collect in a dedicated, sealed, compatible container (e.g., glass or HDPE). LiquidWaste->LiquidContainer LabelSolid Label as 'Hazardous Waste' - Full Chemical Name - Hazards: Toxic, Irritant - Halogenated Organic Solid SolidContainer->LabelSolid LabelLiquid Label as 'Hazardous Waste' - Full Chemical Name & Solvent(s) - Approx. Concentrations - Hazards: Toxic, Irritant, Flammable (if solvent) - Halogenated Organic Liquid LiquidContainer->LabelLiquid Store Store in designated Satellite Accumulation Area (SAA). LabelSolid->Store LabelLiquid->Store EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for proper waste segregation and handling.

Waste Segregation: The Cardinal Rule

The most critical step in this process is the strict segregation of halogenated waste from non-halogenated waste.[1][3][4][17][18] Co-mingling these waste streams complicates the disposal process, significantly increases disposal costs, and can lead to dangerous, unforeseen chemical reactions.

  • Solid Waste : This includes unused or expired pure this compound, as well as contaminated consumables like weighing paper, gloves, and pipette tips.

    • Action : Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[19]

  • Liquid Waste : This includes solutions of the compound in organic solvents from reactions or chromatography.

    • Action : Collect all liquid waste into a dedicated "Halogenated Organic Liquid Waste" container.[2][3] Ensure the container is compatible with the solvents used. Glass or High-Density Polyethylene (HDPE) are generally suitable.[17]

Containerization and Labeling

Proper containment and labeling are mandated by regulatory agencies and are essential for safety and compliance.[6][14]

  • Select a Proper Container : Use a container that is in good condition, compatible with the waste, and has a tightly sealing screw cap.[2][17][20] Never use food or beverage containers.[17] Leave at least 10% headspace in liquid waste containers to allow for expansion.[18]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[1][3] Your institution's EHS department will provide official hazardous waste tags.

  • Complete the Label Information : The label must be filled out completely and legibly.[20] This includes:

    • The words "Hazardous Waste ".[14][16]

    • The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.[2][18] For mixtures, list all components, including solvents, with approximate percentages.[3][16]

    • The relevant hazard information (e.g., Toxic, Irritant, Flammable if in a flammable solvent).[3]

    • The accumulation start date (the date the first waste was added).

Storage and Pickup
  • Storage : Keep waste containers sealed at all times, except when adding waste.[2][17] Store the containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[20] Ensure secondary containment (e.g., a plastic tub) is used to prevent spills.[14][17]

  • Arrange for Disposal : Once the container is full (no more than 90%), or if you are approaching your institution's time limit for accumulation, contact your EHS department to schedule a waste pickup.[3][16][20] Do not accumulate excessive amounts of waste in the lab.[2]

Part 3: Causality and Best Practices

  • Why Segregate Halogenated Waste? Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins.[19] This process is different and more costly than the disposal of non-halogenated solvents, which can sometimes be recycled or used for fuel blending. Mixing them contaminates the entire volume, forcing the more expensive disposal route for all of it.[1][3]

  • Why is Drain Disposal Prohibited? This compound is a synthetic organic molecule that is not readily biodegradable. Its introduction into the sanitary sewer system can disrupt wastewater treatment processes and lead to the contamination of waterways. As a brominated compound, it has the potential to be toxic to aquatic life.[19]

  • Deactivation Considerations : While some reactive chemicals require a deactivation or quenching step prior to disposal, there is no standard, published protocol for the deactivation of this compound in a laboratory setting. The primary and safest disposal method is to manage it as intact hazardous waste through a licensed disposal company, which is equipped to handle such materials on a large scale.[19] Attempting novel deactivation procedures without a validated protocol can create new, unknown hazards.

By adhering to these systematic procedures, you fulfill your professional responsibility to ensure a safe laboratory environment and safeguard the broader ecosystem. Always prioritize the guidance from your institution's EHS department, as they are the final authority on compliance with local, state, and federal regulations.[5][14][16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.